molecular formula C6H8O B2629254 Spiro[2.2]pentane-1-carbaldehyde CAS No. 64940-63-2

Spiro[2.2]pentane-1-carbaldehyde

Cat. No.: B2629254
CAS No.: 64940-63-2
M. Wt: 96.129
InChI Key: JQAPIXOLWPNUMS-UHFFFAOYSA-N
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Description

Spiro[2.2]pentane-1-carbaldehyde is a useful research compound. Its molecular formula is C6H8O and its molecular weight is 96.129. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.2]pentane-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c7-4-5-3-6(5)1-2-6/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAPIXOLWPNUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64940-63-2
Record name spiro[2.2]pentane-1-carbaldehyde
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Foundational & Exploratory

Structural Dynamics and Pharmacophoric Utility of Spiro[2.2]pentane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and geometric analysis of spiro[2.2]pentane-1-carbaldehyde , a high-strain bicyclic scaffold increasingly utilized in fragment-based drug discovery (FBDD). Unlike traditional aliphatic aldehydes, this molecule exhibits unique electronic delocalization properties due to the interaction between the cyclopropyl Walsh orbitals and the carbonyl


-system. This document details its molecular geometry, conformational preferences, synthetic accessibility, and bioisosteric applications.[1]

Architectural Fundamentals: The Spiro[2.2]pentane Core

The spiro[2.2]pentane scaffold represents the simplest triangulane , characterized by two cyclopropane rings sharing a single quaternary carbon (C3). This architecture imposes severe angular strain and unique steric vectors.

Geometric Parameters

The introduction of the formyl group (-CHO) at the C1 position breaks the


 symmetry of the parent hydrocarbon. The geometry is defined by the orthogonality of the two rings and the hybridization of the spiro-carbon.
ParameterValue (Parent System)Effect of 1-CHO Substitution
Spiro Angle (Endocyclic)

Negligible change at C3; slight compression at C1.
Distal Bond Length (C1-C2)

Slight lengthening due to

conjugation.
Proximal Bond Length (C1-C3)

Shortening due to increased

-character.
Inter-ring Angle

(Orthogonal)
Steric repulsion may induce slight twist (

).
Hybridization (C3)

(distorted)
Maintains quaternary character.
Strain Energy and Stability

Spiro[2.2]pentane possesses a strain energy of approximately 63-65 kcal/mol . The addition of the aldehyde group introduces a stabilizing conjugative interaction (approx. 3-4 kcal/mol) but also creates a reactive electrophilic center. The molecule is kinetically stable at room temperature but susceptible to acid-catalyzed ring-opening or thermal rearrangement to methylene-cyclobutane derivatives at temperatures


.

Electronic Modulation & Conformational Analysis

The critical feature of this compound is the electronic communication between the bent C-C bonds of the cyclopropane ring and the carbonyl group.

Walsh Orbital Conjugation

Cyclopropane bonds are not linear; they are "banana bonds" formed by the overlap of


-like hybrid orbitals. These orbitals (Walsh orbitals) have significant 

-character and can conjugate with adjacent

-systems.
  • Bisected Conformation: The carbonyl oxygen prefers to eclipse the ring plane (bisected orientation). This maximizes the overlap between the HOMO of the ring (Walsh

    
    ) and the LUMO of the carbonyl (
    
    
    
    ), and conversely between the carbonyl
    
    
    and the ring
    
    
    .
  • Rotational Barrier: The barrier to rotation around the C1-CHO bond is estimated at 4.5–5.0 kcal/mol , significantly higher than in acyclic aldehydes, locking the molecule into a preferred conformer at physiological temperatures.

Visualization of Conformational Logic

ConformationLogic Walsh Walsh Orbitals (High p-character) Overlap Orbital Overlap (Conjugation) Walsh->Overlap Donates e- density Carbonyl Carbonyl Pi-System (C=O) Carbonyl->Overlap Accepts/Back-donates Conformer Bisected Conformation (Global Minimum) Overlap->Conformer Stabilizes Barrier Rotational Barrier (~5 kcal/mol) Conformer->Barrier Restricts rotation

Figure 1: Logical flow of electronic interactions dictating the preferred bisected conformation.

Synthetic Accessibility

Synthesis of the aldehyde derivative requires navigating the high strain of the spiro system without triggering ring-opening.

Primary Route: Simmons-Smith Cyclopropanation

The most robust route involves the cyclopropanation of an alkylidenecyclopropane precursor.

  • Precursor: Methylenecyclopropane.

  • Reagent: Furukawa modification (

    
    ).
    
  • Functionalization: Direct formylation is difficult. A common strategy involves synthesizing the spiro[2.2]pentane-1-carboxylate ester followed by reduction (DIBAL-H) and oxidation (Swern), or direct reduction to the aldehyde.

Alternative: Sulfone-Mediated Coupling

Recent methodologies utilize sulfones as carbene equivalents to generate spiro[2.2]pentanes with high precision, allowing for the installation of the aldehyde (or protected equivalent) during the ring-forming step.

Pharmacological Relevance[2][3][4]

Vector Positioning

In drug design, spiro[2.2]pentane acts as a rigid spacer. Unlike a gem-dimethyl group (flexible) or a cyclobutane ring (puckered), the spiro[2.2] system provides a rigid, orthogonal exit vector.

  • Angle: The angle between substituents on C1 and C4 is fixed by the rigid spiro center.

  • Volume: It occupies a compact spherical volume, serving as a bioisostere for phenyl rings or tert-butyl groups but with significantly different electronic properties.

Metabolic Stability

The aldehyde moiety is generally a metabolic liability (oxidation to carboxylic acid by ALDH). However, the steric bulk of the spiro-system adjacent to the carbonyl carbon can retard nucleophilic attack and enzymatic oxidation rates compared to linear aliphatic aldehydes.

Experimental Protocols

Protocol: Computational Geometry Optimization (DFT)

To validate the structural parameters of this compound derivatives prior to synthesis.

Objective: Determine the global minimum conformation and rotational barriers.

Workflow:

  • Software: Gaussian 16 or ORCA.

  • Method: B3LYP-D3(BJ) or

    
    B97X-D (to account for dispersion).
    
  • Basis Set: 6-311++G(d,p) or def2-TZVP.

  • Steps:

    • Step 1: Full geometry optimization of syn and anti bisected conformers.

    • Step 2: Frequency calculation (ensure no imaginary frequencies for minima).

    • Step 3: Relaxed Potential Energy Surface (PES) scan of the C(ring)-C(ring)-C(=O)-O dihedral angle (0° to 360° in 10° steps).

Protocol: Synthesis of Spiro[2.2]pentane Precursor

Adapted from standard Simmons-Smith protocols.

  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Reagents: Methylenecyclopropane (1.0 eq), Diethylzinc (1.1 M in hexanes, 2.0 eq), Diiodomethane (2.0 eq), DCM (anhydrous).

  • Procedure:

    • Cool DCM to 0°C. Add

      
       slowly.
      
    • Add

      
       dropwise (maintain temp < 5°C). Stir 20 min to form the carbenoid.
      
    • Add Methylenecyclopropane solution slowly.

    • Allow to warm to RT and reflux for 12h.

    • Quench: Saturated

      
       (exothermic!).
      
    • Isolation: Extract with pentane (spiro[2.2]pentane is volatile; use careful fractional distillation).

Visualizing the Synthesis Workflow

SynthesisWorkflow Start Start: Methylenecyclopropane Reaction Cyclopropanation (Simmons-Smith) Start->Reaction Reagent Reagent Formation (Et2Zn + CH2I2) Reagent->Reaction In situ generation Workup Quench (NH4Cl) & Extraction Reaction->Workup Product Spiro[2.2]pentane Core Workup->Product Functionalization Functionalization to Aldehyde (Formylation/Oxidation) Product->Functionalization

Figure 2: Step-by-step synthetic pathway from methylenecyclopropane to the functionalized spiro-aldehyde.

References

  • Structure and Geometry of Spiropentane

    • Source: NIST Chemistry WebBook & Wikipedia
    • Details: Confirms symmetry, bond lengths (1.469 Å proximal, 1.519 Å distal), and strain energy.
    • URL:[Link]

  • Synthesis of Spiro[2.2]pentanes via Sulfones

    • Title: Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents[2][3][4]

    • Source: Organic Letters (2015) / PubMed
    • URL:[Link]

  • Walsh Orbitals and Cyclopropane Conjug

    • Title: Walsh Diagrams: Molecular Orbital and Structure Comput
    • Source: Journal of Chemical Educ
    • URL:[Link]

  • This compound Properties

    • Source: PubChem Compound Summary
    • URL:[Link]

Sources

Chemical properties of spirocyclic aldehydes in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and medicinal applications of spirocyclic aldehydes.

Executive Summary: The 3D-Vector Advantage

In modern drug discovery, the "Escape from Flatland" is not merely a trend but a necessity to improve clinical success rates. While aromatic scaffolds dominate legacy libraries, they often suffer from poor solubility and non-specific binding. Spirocyclic scaffolds offer a critical solution: they increase the fraction of sp³-hybridized carbons (


), enhancing water solubility and metabolic stability while providing rigid, orthogonal vectors for substituent display.

Spirocyclic aldehydes represent a high-value, dual-purpose functional class within this domain:

  • As Divergent Intermediates: They serve as "chiral command centers," allowing the rapid generation of spiro-amine, spiro-ether, and spiro-heterocycle libraries via robust transformations (e.g., reductive amination, Strecker reaction).

  • As Covalent Warheads: With the resurgence of Targeted Covalent Inhibitors (TCIs), the aldehyde group—when sterically tuned on a spiro-ring—acts as a reversible electrophile targeting non-catalytic cysteine or lysine residues (e.g., FGFR4 inhibitors).

This guide outlines the physicochemical profile, synthetic access, and strategic deployment of spirocyclic aldehydes.

Physicochemical Profile & Structural Logic

The Solubility Boost

Spirocyclic aldehydes possess a higher


 score compared to their aromatic counterparts (e.g., benzaldehyde). This saturation disrupts planar 

-stacking in the crystal lattice, significantly lowering the energy required for solvation.

Table 1: Comparative Physicochemical Metrics

PropertyAromatic Aldehyde (e.g., Benzaldehyde)Spirocyclic Aldehyde (e.g., Spiro[3.3]heptane-2-carbaldehyde)Medicinal Impact
Geometry Planar (2D)Orthogonal (3D)Improved target fit; reduced promiscuity.
Lipophilicity (LogP) High (variable)Moderate/LowBetter distribution; reduced non-specific binding.
Solubility Low (lattice energy high)High (lattice energy disrupted)Improved bioavailability.
Metabolic Liability High (rapid oxidation to acid)Tunable (steric shielding)Longer half-life if sterically protected.
The "Spiro-Vector" Effect

Unlike flat rings where substituents lie in the same plane, a spiro-center forces substituents into orthogonal planes. An aldehyde placed on a spiro-ring (e.g., the 2-position of a spiro[3.3]heptane) projects the electrophilic carbonyl carbon into a unique chemical space, often inaccessible to flat inhibitors. This is critical for accessing "deep pockets" in enzymes or GPCRs.

Synthetic Accessibility: The Meinwald Protocol

The most elegant route to spirocyclic aldehydes is not direct formylation, but the Meinwald Rearrangement of spiro-epoxides. This method is superior to Wittig homologation for generating quaternary centers adjacent to the carbonyl.

Protocol: Lewis Acid-Catalyzed Meinwald Rearrangement

Objective: Conversion of Spiro[3.3]heptan-2-one to Spiro[3.3]heptane-2-carbaldehyde.

Step 1: Spiro-Epoxidation (Corey-Chaykovsky)
  • Reagents: Trimethylsulfoxonium iodide (1.2 eq), NaH (1.5 eq), DMSO/THF (1:1).

  • Procedure:

    • Generate the dimethyloxosulfonium methylide in situ at 0°C.

    • Add spiro-ketone dropwise.

    • Stir at RT for 4-12h.

    • Mechanism: Nucleophilic attack of the ylide on the ketone followed by intramolecular

      
       ring closure.
      
    • Yield: Typically >85%.[1][2]

Step 2: Meinwald Rearrangement (Epoxide

Aldehyde)[3]
  • Catalyst:

    
     (0.1 eq) or Magnesium bromide (
    
    
    
    ).
  • Solvent: Anhydrous

    
     or Toluene.
    
  • Procedure:

    • Dissolve spiro-epoxide in solvent under

      
      .
      
    • Cool to -78°C (crucial to prevent polymerization).

    • Add Lewis Acid dropwise.

    • Monitor by TLC (disappearance of epoxide).

    • Key Mechanistic Step: Coordination of Lewis acid to epoxide oxygen triggers C-O bond cleavage, forming a carbocation at the most substituted carbon (tertiary). A 1,2-hydride shift follows, generating the aldehyde.

  • Purification: Silica gel chromatography (aldehydes are sensitive; use buffered silica if necessary).

Meinwald_Rearrangement Ketone Spiro-Ketone (Precursor) Epoxide Spiro-Epoxide (Intermediate) Ketone->Epoxide DMSO, NaH CH2(O)SMe2 Ylide Sulfoxonium Ylide (Corey-Chaykovsky) Ylide->Epoxide Reagent Aldehyde Spiro-Aldehyde (Product) Epoxide->Aldehyde 1,2-Hydride Shift (Meinwald Rearr.) LA Lewis Acid (BF3·OEt2) LA->Epoxide Catalysis

Figure 1: Synthetic workflow for accessing spirocyclic aldehydes via the Meinwald Rearrangement.

Reactivity Profile: Divergent Library Generation

The spirocyclic aldehyde is a "branch point" intermediate. In medicinal chemistry, it allows for the rapid elaboration of the spiro-core into diverse pharmacophores.

Key Transformations
  • Reductive Amination (High Priority):

    • Reaction: Aldehyde + Amine (

      
      ) + 
      
      
      
      .
    • Application: Generates spiro-amines, a motif found in CCR5 antagonists and opioid receptor ligands. The spiro-core restricts the conformational entropy of the amine tail.

  • Strecker Reaction:

    • Reaction: Aldehyde +

      
       + Amine.
      
    • Application: Access to

      
      -amino nitriles, precursors to spiro-amino acids.
      
  • Olefination (Wittig/Julia):

    • Reaction: Aldehyde + Ylide.[4]

    • Application: Extends the carbon chain, linking the spiro-core to aromatic systems (common in linker design).

Divergent_Synthesis Aldehyde Spirocyclic Aldehyde (Core Intermediate) Amine Spiro-Amine (Reductive Amination) Aldehyde->Amine R-NH2, NaBH(OAc)3 Olefin Spiro-Alkene (Wittig/Julia) Aldehyde->Olefin Ph3P=CH-R Heterocycle Spiro-Imidazole/Oxazole (Cyclization) Aldehyde->Heterocycle TOSMIC or Van Leusen Alcohol Spiro-Alcohol (Reduction/Grignard) Aldehyde->Alcohol R-MgBr

Figure 2: Divergent synthesis workflow utilizing the spirocyclic aldehyde as a central hub.

The Aldehyde as a Warhead: Reversible Covalent Inhibition[5]

While historically avoided due to toxicity concerns, aldehydes have made a resurgence as Reversible Covalent Warheads , particularly in kinase inhibitors (e.g., FGFR4 inhibitors like Roblitinib/FGF401).

Mechanism of Action

The aldehyde carbon is electrophilic but, unlike Michael acceptors (acrylamides), it forms a reversible hemithioacetal bond with cysteine residues in the target protein.



Advantages of Spiro-Aldehyde Warheads
  • Tunable Reactivity: The steric bulk of the spiro-ring adjacent to the aldehyde (

    
    ) modulates the electrophilicity. A highly hindered spiro-system slows down the attack, increasing selectivity for the target cysteine over off-target thiols (e.g., Glutathione).
    
  • Geometry: The spiro-scaffold positions the aldehyde warhead at a precise angle, essential for targeting non-catalytic cysteines located in shallow pockets or hinge regions.

Metabolic Stability: The Aldehyde Oxidase (AO) Challenge

A major liability for any aldehyde-containing drug is Aldehyde Oxidase (AO) , a cytosolic enzyme that oxidizes aldehydes to carboxylic acids (


), rendering them inactive or rapidly cleared.
The Spiro-Shielding Strategy

AO requires the substrate to enter a specific molybdenum-cofactor channel.

  • Vulnerability: Linear or aromatic aldehydes are rapid substrates for AO.

  • Solution: Spirocyclic aldehydes possess significant steric bulk at the

    
    -position. This bulk can sterically hinder the approach of the AO active site, significantly reducing metabolic clearance.
    

Experimental Validation (AO Stability Assay):

  • Incubate test compound (1

    
    ) with human liver cytosol (AO source) and monkey liver cytosol (often high AO activity).
    
  • Include a specific AO inhibitor (e.g., Hydralazine) in a control arm to confirm AO-mediated metabolism.

  • Success Metric:

    
     turnover after 60 minutes indicates effective steric shielding by the spiro-scaffold.
    

References

  • Burkhard, J. A., et al. (2010). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Meinwald, J., et al. (1963). "Acid-Catalyzed Rearrangement of Epoxides." Journal of the American Chemical Society.[5] Link

  • Hagel, M., et al. (2011). "First Selective Small Molecule Inhibitor of FGFR4." Cancer Discovery. (Describing aldehyde warhead mechanics). Link

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[6] Journal of Medicinal Chemistry. Link

  • Zheng, Y., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery. Link

Sources

The Rigidifying Scaffold: Conformational Analysis of Spiro[2.2]pentane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spiro[2.2]pentane-1-carbaldehyde represents a intersection of high-strain organic physics and medicinal chemistry. As a rigidified analogue of cyclopropanecarbaldehyde, it offers a unique vector for displaying carbonyl functionality while minimizing entropic penalties upon binding. This guide provides a comprehensive conformational analysis, grounding the structural preferences in Walsh orbital theory and spiroconjugation. We detail the experimental and computational protocols required to validate its geometry, serving as a blueprint for researchers utilizing spirocycles as bioisosteres.

The Theoretical Framework: Walsh Orbitals & Spiroconjugation

To understand the conformational preference of the aldehyde group, one must first understand the electronic environment of the spiro[2.2]pentane scaffold.

The Walsh Orbital Model

Unlike unstrained alkanes, the carbon-carbon bonds in the cyclopropyl rings are "bent" (banana bonds). The bonding orbitals are rich in p-character (approx.


 hybridized), while the exocyclic bonds are rich in s-character (approx. 

).
  • The Consequence: The C-C

    
     bonds of the ring have higher energy and behave similarly to 
    
    
    
    bonds. They can donate electron density into adjacent
    
    
    -acceptors (like a carbonyl group).
  • Spiroconjugation: In spiro[2.2]pentane, the two rings are orthogonal. While they do not sterically clash, their Walsh orbitals can interact through space (spiroconjugation), creating a system where the electronic effects of the distal ring perturb the proximal ring holding the aldehyde.

The "Bisected" Preference

For cyclopropanecarbaldehyde derivatives, the global energy minimum is invariably the bisected conformation .

  • Definition: The plane of the carbonyl group (

    
    ) aligns with the bisector of the cyclopropane ring angle.
    
  • Electronic Driver: This alignment maximizes the overlap between the occupied Walsh orbitals of the ring and the empty

    
     orbital of the carbonyl group.
    
  • Steric Driver: It minimizes repulsion between the carbonyl oxygen and the ring hydrogens.

Visualizing the Interaction

The following diagram illustrates the orbital overlap and the resulting conformational equilibrium.

ConformationalLandscape cluster_legend Energy Landscape Walsh Walsh Orbitals (Proximal Ring) Carbonyl Carbonyl Pi* System (Acceptor) Walsh->Carbonyl Orbital Overlap (Stabilization) Bisected_Anti Global Minimum (s-trans Bisected) Max Conjugation Carbonyl->Bisected_Anti Preferred Geometry Perpendicular Transition State (Rotational Barrier) Broken Conjugation Bisected_Anti->Perpendicular Rotation (+5-6 kcal/mol) Bisected_Syn Local Minimum (s-cis Bisected) Steric Compression Perpendicular->Bisected_Syn Relaxation

Conformational Analysis

The Energy Landscape

The rotation about the


 bond is not free. It is governed by a twofold potential.[1][2]
ConformationDihedral Angle (O=C-C-H)Relative Energy (

)
Stability Factors
s-trans (anti)

0.0 kcal/mol Max conjugation, dipole minimization.
s-cis (syn)

+0.8 - 1.2 kcal/mol Conjugation present, but destabilized by O...H repulsion.
Perpendicular

+5.0 - 6.0 kcal/mol Conjugation broken (Transition State).

Note: In spiro[2.2]pentane, the distal ring is orthogonal. Unlike bulky alkyl groups, the distal ring "pulls back" away from the aldehyde, meaning it does not significantly destabilize the s-trans conformer via steric clash, preserving the preference seen in the parent cyclopropanecarbaldehyde.

Computational Protocol (DFT)[3]

To rigorously quantify these values for your specific derivative, follow this self-validating computational workflow.

Methodology

Software: Gaussian 16 / ORCA 5.0 / GAMESS Functional:


B97X-D (Includes dispersion corrections critical for weak ring-ring interactions).
Basis Set:  6-311++G(d,p) (Diffuse functions are essential for describing the lone pairs on Oxygen).
Step-by-Step Workflow

DFT_Workflow Start Input Structure (Spiro[2.2]pentane-1-CHO) Opt Geometry Optimization (wB97X-D/6-311++G**) Start->Opt Freq Frequency Check (Ensure 0 Imaginary Freqs) Opt->Freq NBO NBO Analysis (Quantify E(2) Delocalization) Opt->NBO Electronic Insight Scan Relaxed PES Scan Dihedral O=C-C-H (0 to 360, step 10) Freq->Scan Valid Minima TS_Opt TS Optimization (Berny Algorithm) Scan->TS_Opt Identify Maxima TS_Opt->NBO

  • Geometry Optimization: Start with the s-trans conformation.

  • PES Scan: Perform a relaxed potential energy surface scan rotating the

    
     bond.
    
  • NBO Analysis: Use Natural Bond Orbital analysis. Look for the interaction energy

    
     between 
    
    
    
    and
    
    
    . A high
    
    
    value confirms the electronic origin of the stability.

Experimental Validation

Theoretical models must be grounded in observable data. Use these spectroscopic markers to confirm the bisected conformation.

NMR Spectroscopy ( and )

The rigid nature of the spiro scaffold simplifies the NMR analysis compared to flexible chains.

  • Coupling Constants (

    
    ):  The coupling between the aldehyde proton and the single proton on the spiro ring (position 1) is diagnostic.
    
    • Bisected (s-trans):

      
      .
      
    • Perpendicular:

      
       (Karplus relationship).
      
  • Anisotropy: The cyclopropane ring has a strong magnetic anisotropy. If the aldehyde is locked in the s-trans position, the aldehyde proton will be shielded/deshielded consistently relative to the ring current.

Infrared Spectroscopy (IR)
  • Fermi Resonance: The aldehyde C-H stretch often appears as a doublet (Fermi resonance with the overtone of the C-H bend). The intensity ratio changes based on the conjugation strength.

  • Carbonyl Shift: Conjugation with the Walsh orbitals weakens the C=O bond order.

    • Non-conjugated (Perpendicular):

      
      .
      
    • Conjugated (Bisected):

      
      .
      
    • Observation: You should observe a single dominant band at the lower frequency, confirming the conjugated bisected form is the major species.

Synthesis & Handling

While this guide focuses on analysis, obtaining the material requires specific care due to the strain energy (~63 kcal/mol).

  • Route: The most reliable modern route involves the cyclopropanation of alkylidenecyclopropanes or the use of sulfones as carbene equivalents [1].

  • Stability: The aldehyde is prone to oxidation (to the carboxylic acid) and polymerization. Store under inert atmosphere at -20°C.

  • Safety: Spiro[2.2]pentanes are high-energy molecules. While not typically explosive, they are highly reactive electrophiles.

References

  • Teeples, C. R., Metts, J. C., Johnson, J. D., & Wilkerson-Hill, S. M. (2025).[3][4] Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Organic Letters, 27(29), 8011-8017.[3] Link[3][4]

  • Wiberg, K. B. (1996). Bent Bonds in Organic Compounds. Accounts of Chemical Research, 29(5), 229–234. Link

  • Gleiter, R., & Hopf, H. (Eds.). (2004).[5] Modern Cyclophane Chemistry. Wiley-VCH. (See chapters on strain and Walsh orbitals).

  • PubChem.[6] This compound (Compound Summary). National Library of Medicine. Link

Sources

Bioisosteric Potential of Spiro[2.2]pentane Moieties: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of novel chemical space and improved physicochemical properties, the spiro[2.2]pentane (SPP) moiety represents a high-value, underutilized bioisostere. Unlike the widely adopted spiro[3.3]heptane or spiro[3.4]octane systems, SPP offers a unique combination of extreme structural rigidity , high strain energy (~63-65 kcal/mol) , and compact volume .

This guide details the strategic application of SPP as a bioisostere for gem-dimethyl and carbonyl groups. It provides actionable protocols for synthesis and decision frameworks for deploying SPP to solve specific medicinal chemistry challenges, such as metabolic instability at quaternary centers or the need for precise vector orientation in receptor binding pockets.

Physicochemical & Structural Profile

The spiro[2.2]pentane core consists of two cyclopropane rings sharing a single tetrahedral carbon. This architecture imparts properties distinct from both open-chain alkyls and larger spirocycles.

Structural Characteristics[1][2][3][4]
  • "Exploded" Geometry: Unlike the gem-dimethyl group (bond angle ~109.5°), the SPP scaffold enforces a rigid, orthogonal orientation of the two rings. The inter-ring bond angle is constrained, locking the exit vectors of substituents in a specific 3D trajectory.

  • Strain Energy: The system possesses significant strain (~63 kcal/mol), primarily due to Baeyer strain (angle distortion). This high energy content can influence reactivity but generally does not compromise stability under physiological conditions.

  • Lipophilicity (LogP): SPP typically lowers LogP compared to open-chain diethyl or dipropyl analogues due to the compact solvation shell, though it is often more lipophilic than a single cyclopropane or gem-dimethyl group due to the increased carbon count.

Bioisosteric Mapping

The SPP moiety serves as a bioisostere for several common functionalities:

Target GroupBioisosteric RationaleKey Advantage
Gem-Dimethyl Spatial mimicry with restricted conformation.Reduces entropy penalty (

) upon binding; eliminates metabolic hot spots (C-H oxidation).
Carbonyl (C=O) Shape and volume similarity (triangular projection).Removes H-bond acceptor capability; alters electronic distribution.
Cyclopropane Extension of the rigid scaffold.Adds bulk/hydrophobicity while maintaining the specific exit vector of the cyclopropane ring.

Application Strategies & Case Studies

Strategy: Metabolic Blocking

One of the most powerful applications of SPP is the metabolic hardening of exposed gem-dimethyl groups. The gem-dimethyl moiety is often a site of CYP450-mediated oxidation (hydroxylation of methyl groups). Replacing this with SPP removes the abstractable methyl hydrogens and replaces them with the chemically distinct cyclopropyl hydrogens, which have a higher bond dissociation energy (~106 kcal/mol vs ~98 kcal/mol for primary alkyl C-H).

Diagram 1: Metabolic Stability Logic

MetabolicStability cluster_0 Gem-Dimethyl Liability cluster_1 Spiro[2.2]pentane Solution GemDimethyl Gem-Dimethyl (-C(CH3)2-) CYP CYP450 Oxidation GemDimethyl->CYP H-abstraction Metabolite Hydroxylated Metabolite (-C(CH2OH)(CH3)-) CYP->Metabolite Rapid Clearance SPP Spiro[2.2]pentane (Rigid Scaffold) CYP_Block CYP450 Blocked SPP->CYP_Block High BDE (C-H) Stable Metabolically Stable Drug CYP_Block->Stable Extended t1/2

Caption: Comparison of metabolic susceptibility between gem-dimethyl groups and the spiro[2.2]pentane bioisostere.

Strategy: Conformational Restriction (The Glutamate Case)

A definitive example of SPP utility is the synthesis of 1-aminospiro[2.2]pentane-1,4-dicarboxylic acid , a conformationally restricted analogue of glutamate.

  • Challenge: L-Glutamate is flexible, binding to multiple receptor subtypes (NMDA, AMPA, Kainate, mGluRs).

  • Solution: Incorporating the glutamate backbone into the SPP framework freezes the molecule in a specific conformation.

  • Outcome: Pellicciari et al. demonstrated that specific isomers of the SPP-glutamate analogue exhibited selective binding profiles, validating the scaffold as a tool for dissecting receptor subtype selectivity [1].

Synthetic Protocols

For the application scientist, robust access to the SPP scaffold is critical.[1] While classical methods (e.g., debromination of pentaerythrityl bromide) are obsolete, two modern approaches are recommended.

Protocol A: Sulfone-Mediated Carbene Transfer (Recommended)

This method, developed by Teeples et al., avoids the handling of hazardous diazomethane and provides access to substituted SPPs [2].

Reagents:

  • Substrate: Vinyl sulfone or alkene.

  • Reagent: Chloromethyl phenyl sulfone (carbene source).

  • Base: LiHMDS or NaHMDS.

Workflow:

  • Preparation: Dissolve the alkene substrate in dry THF under Argon.

  • Carbene Generation: Add chloromethyl phenyl sulfone (2.5 equiv).

  • Cyclization: Dropwise addition of LiHMDS (3.0 equiv) at -78°C.

  • Warming: Allow to warm to RT over 2 hours. The sulfone acts as a leaving group in the cascade cyclization.

  • Workup: Quench with saturated NH4Cl, extract with EtOAc.

Protocol B: Double Simmons-Smith Cyclopropanation

Best for synthesizing the parent unsubstituted SPP or simple derivatives from allenes.

Diagram 2: Synthetic Pathways

Synthesis cluster_A Method A: Sulfone Strategy (Substituted) cluster_B Method B: Double Simmons-Smith (Parent) Start Starting Material VinylSulfone Vinyl Sulfone Start->VinylSulfone Allene Allene / Allenamide Start->Allene ProductA Substituted Spiro[2.2]pentane VinylSulfone->ProductA + Carbene + Base Carbene Chloromethyl phenyl sulfone Base LiHMDS / -78°C ProductB Spiro[2.2]pentane Allene->ProductB Double Cyclopropanation ZnCu Zn-Cu Couple CH2I2

Caption: Two primary synthetic routes for accessing spiro[2.2]pentane scaffolds based on substitution requirements.

Decision Matrix: When to Use SPP?

Use the following logic gate to determine if SPP is the correct bioisostere for your lead optimization.

CriteriaGem-Dimethyl Cyclopropane Spiro[2.2]pentane
Metabolic Stability Low (Oxidation prone)ModerateHigh (Blocked)
Conformational Freedom High (Free rotation)ModerateRestricted (Rigid)
Synthetic Difficulty LowLowHigh
Vector Orientation Tetrahedral (109°)Planar/BentOrthogonal
Novelty / IP Potential LowMediumHigh

Recommendation:

  • Switch to SPP if: Your lead compound suffers from rapid metabolic clearance at a gem-dimethyl site OR if you need to lock a conformation to improve potency (reduce entropy penalty).

  • Avoid SPP if: The target pocket requires flexibility for induced fit, or if the synthetic cost outweighs the potency gains in early screening.

References

  • Pellicciari, R., et al. (2002).[2] "Spiro[2.2]pentane as a Dissymmetric Scaffold for Conformationally Constrained Analogues of Glutamic Acid." Journal of Organic Chemistry, 67(16), 5497–5507. Link

  • Teeples, C. R., et al. (2015). "Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents." Organic Letters, 17(29).[3] Link

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry. (Contextual reference for spiro-bioisosterism).
  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie Int. Ed. (Contextual reference for small ring metabolic stability).

Sources

Methodological & Application

Scalable Synthesis of Spiro[2.2]pentane-1-carbaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Strained Spirocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the principle of "escaping flatland" has become a guiding tenet for the design of novel therapeutics with improved physicochemical and pharmacological properties. Among the three-dimensional scaffolds that have garnered significant interest, the spiro[2.2]pentane motif stands out as a unique and highly strained carbocycle.[1][2] Its rigid, well-defined structure provides precise exit vectors for substituents, making it an attractive bioisostere for commonly used groups like gem-dimethyl and tert-butyl moieties. The incorporation of spiro[2.2]pentane fragments into drug candidates has the potential to enhance metabolic stability, modulate solubility, and improve binding affinity by presenting substituents in a conformationally constrained manner.

Spiro[2.2]pentane-1-carbaldehyde is a key building block that unlocks access to a diverse array of more complex derivatives, including amines, alcohols, and extended carbon chains, further expanding its utility in drug development and materials science. However, the inherent ring strain of the bicyclic system presents significant synthetic challenges, often precluding the use of traditional synthetic methodologies.[3] This guide provides a comprehensive overview of scalable and practical synthetic protocols for this compound, designed to be a valuable resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and offer insights into process optimization and safety considerations.

Strategic Approaches to this compound Synthesis

A direct, one-step synthesis of this compound on a large scale is not well-documented in the literature due to the challenges associated with formylating such a strained and reactive carbocycle. Therefore, a more practical and scalable approach involves a multi-step sequence commencing with the synthesis of a stable precursor, followed by functional group manipulation. Two primary retrosynthetic pathways have been identified as most promising for scalable production:

Pathway A: Oxidation of Spiro[2.2]pentan-1-ylmethanol

This is arguably the more robust and widely applicable strategy. It involves the synthesis of the corresponding primary alcohol, spiro[2.2]pentan-1-ylmethanol, which is then selectively oxidized to the target aldehyde. This approach benefits from the availability of a wide range of mild and selective oxidation reagents that are compatible with the strained spirocyclic core.

Pathway B: Reduction of a Spiro[2.2]pentane-1-carboxylic Acid Derivative

This pathway begins with the synthesis of spiro[2.2]pentane-1-carboxylic acid or its corresponding ester, typically the methyl ester for ease of handling and purification. This precursor is then partially reduced to the aldehyde. While conceptually straightforward, achieving selective partial reduction without over-reduction to the alcohol can be challenging and requires careful control of reagents and reaction conditions.

The following sections will provide detailed protocols for both pathways, with a focus on scalability, safety, and practicality.

Pathway A: Synthesis via Oxidation of Spiro[2.2]pentan-1-ylmethanol

This pathway is broken down into two main stages: the synthesis of the key alcohol intermediate and its subsequent oxidation.

Stage 1: Scalable Synthesis of Spiro[2.2]pentan-1-ylmethanol

The synthesis of spiro[2.2]pentan-1-ylmethanol can be achieved through the reduction of a suitable carboxylic acid derivative. A practical and scalable route starts from methyl spiro[2.2]pentane-1-carboxylate.

Protocol 1: Synthesis of Methyl Spiro[2.2]pentane-1-carboxylate

A robust method for the synthesis of the spiropentane core with a handle for further functionalization involves a rhodium-catalyzed cyclopropanation of a suitable olefin with a diazo compound.[4]

cluster_start Starting Materials cluster_reaction Rh-Catalyzed Cyclopropanation cluster_product Product Methyl Diazoacetate Methyl Diazoacetate Reaction Rh2(OAc)4 DCM, rt Methyl Diazoacetate->Reaction Methylenecyclopropane Methylenecyclopropane Methylenecyclopropane->Reaction Methyl Spiro[2.2]pentane-1-carboxylate Methyl Spiro[2.2]pentane-1-carboxylate Reaction->Methyl Spiro[2.2]pentane-1-carboxylate

Caption: Rhodium-catalyzed synthesis of methyl spiro[2.2]pentane-1-carboxylate.

Materials and Reagents:

ReagentCAS NumberSupplier RecommendationNotes
Methyl Diazoacetate681-80-1Commercially availableCaution: Potentially explosive, handle with care.
Methylenecyclopropane18631-91-9Commercially availableVolatile and flammable liquid.
Rhodium(II) Acetate Dimer15956-28-2Commercially availableCatalyst.
Dichloromethane (DCM), dry75-09-2Anhydrous gradeReaction solvent.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add rhodium(II) acetate dimer (0.1 mol%).

  • Solvent and Reagent Addition: Add dry dichloromethane (DCM) to dissolve the catalyst. Add methylenecyclopropane (1.2 equivalents) to the reaction flask.

  • Slow Addition of Diazo Compound: Dissolve methyl diazoacetate (1.0 equivalent) in dry DCM and add it to the dropping funnel. Add the methyl diazoacetate solution dropwise to the reaction mixture over a period of 2-3 hours at room temperature. Causality: Slow addition is crucial to control the concentration of the reactive diazo compound and minimize the formation of byproducts.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a few drops of acetic acid to decompose any unreacted diazoacetate. Filter the reaction mixture through a short plug of silica gel to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to afford pure methyl spiro[2.2]pentane-1-carboxylate.[5]

Protocol 2: Reduction to Spiro[2.2]pentan-1-ylmethanol

The reduction of the methyl ester to the primary alcohol is a standard transformation, readily achieved on a large scale using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[6][7]

Caption: Reduction of the ester to spiro[2.2]pentan-1-ylmethanol.

Materials and Reagents:

ReagentCAS NumberSupplier RecommendationNotes
Methyl Spiro[2.2]pentane-1-carboxylate33447-49-3From Protocol 1
Lithium Aluminum Hydride (LiAlH₄)16853-85-3Commercially availableCaution: Highly reactive with water and protic solvents. Handle under inert atmosphere.
Tetrahydrofuran (THF), anhydrous109-99-9Anhydrous gradeReaction solvent.
Sodium Sulfate, anhydrous7757-82-6Reagent gradeDrying agent.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve methyl spiro[2.2]pentane-1-carboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Work-up (Fieser Work-up): Carefully cool the reaction mixture back to 0 °C. Quench the reaction by the sequential, slow, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure is critical for safely decomposing the excess hydride and forming a granular precipitate of aluminum salts.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or diethyl ether.

  • Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield spiro[2.2]pentan-1-ylmethanol, which can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Stage 2: Selective Oxidation to this compound

The selective oxidation of the primary alcohol to the aldehyde is a critical step. Several methods are suitable for this transformation on a large scale, each with its own advantages and considerations. We will detail three reliable protocols.

Protocol 3a: Swern Oxidation

The Swern oxidation is a classic and highly reliable method for the mild oxidation of primary alcohols to aldehydes, avoiding over-oxidation to the carboxylic acid.[8][9][10] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.

Caption: Swern oxidation of spiro[2.2]pentan-1-ylmethanol.

Materials and Reagents:

ReagentCAS NumberSupplier RecommendationNotes
Spiro[2.2]pentan-1-ylmethanolN/AFrom Protocol 2
Oxalyl Chloride79-37-8Commercially availableCaution: Corrosive and toxic. Handle in a fume hood.
Dimethyl Sulfoxide (DMSO), anhydrous67-68-5Anhydrous grade
Dichloromethane (DCM), anhydrous75-09-2Anhydrous grade
Triethylamine (Et₃N), distilled121-44-8Distilled from CaH₂

Step-by-Step Protocol:

  • Activation of DMSO: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath). To this, add a solution of anhydrous DMSO (2.2 equivalents) in DCM dropwise, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of spiro[2.2]pentan-1-ylmethanol (1.0 equivalent) in DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30 minutes.

  • Base Addition: Add triethylamine (5.0 equivalents) dropwise, allowing the temperature to slowly warm to room temperature.

  • Work-up: Add water to the reaction mixture and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: The volatile aldehyde can be carefully concentrated by rotary evaporation at low temperature and pressure. Further purification can be achieved by flash chromatography on silica gel or by forming a bisulfite adduct for purification followed by regeneration of the aldehyde.[11]

Protocol 3b: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is another mild and highly selective method for converting primary alcohols to aldehydes. It is particularly useful for small to medium-scale preparations due to its operational simplicity.[12][13][14]

Materials and Reagents:

ReagentCAS NumberSupplier RecommendationNotes
Spiro[2.2]pentan-1-ylmethanolN/AFrom Protocol 2
Dess-Martin Periodinane (DMP)87413-09-0Commercially availableCaution: Potentially explosive upon impact or heating. Handle with care.
Dichloromethane (DCM)75-09-2Reagent grade
Sodium Bicarbonate144-55-8Reagent grade
Sodium Thiosulfate7772-98-7Reagent grade

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask, add a solution of spiro[2.2]pentan-1-ylmethanol (1.0 equivalent) in DCM.

  • Reagent Addition: Add Dess-Martin periodinane (1.2 equivalents) portion-wise at room temperature. The reaction is typically complete within 1-3 hours.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate. Stir vigorously until the layers are clear.

  • Isolation: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and carefully concentrate the solution. The crude aldehyde can be purified as described in Protocol 3a.

Protocol 3c: TEMPO-Catalyzed Aerobic Oxidation

For a greener and more scalable oxidation, a TEMPO-catalyzed aerobic oxidation offers an excellent alternative. This method uses air or oxygen as the terminal oxidant and operates under mild conditions.[15][16][17]

Materials and Reagents:

ReagentCAS NumberSupplier RecommendationNotes
Spiro[2.2]pentan-1-ylmethanolN/AFrom Protocol 2
TEMPO2564-83-2Commercially available
Copper(I) Chloride (CuCl)7758-89-6Commercially available
Acetonitrile75-05-8Reagent grade

Step-by-Step Protocol:

  • Catalyst Preparation: In a flask open to the air, combine TEMPO (1-5 mol%) and CuCl (5-10 mol%) in acetonitrile.

  • Reaction Initiation: Add spiro[2.2]pentan-1-ylmethanol (1.0 equivalent) to the catalyst mixture.

  • Reaction Conditions: Stir the mixture vigorously at room temperature under an atmosphere of air (or with a gentle stream of air bubbling through the solution). The reaction progress can be monitored by GC or TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a short pad of silica gel, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by distillation or chromatography.

Comparative Analysis of Oxidation Methods

MethodScalabilityReagent CostSafety ConcernsWork-up Complexity
Swern OxidationExcellentModerateToxic and corrosive reagents, malodorous byproduct.Moderate
Dess-Martin OxidationGoodHighPotentially explosive reagent.Simple
TEMPO-CatalyzedExcellentLowFlammable solvent, use of oxygen.Simple

Pathway B: Synthesis via Reduction of a Carboxylic Acid Derivative

This alternative pathway involves the partial reduction of spiro[2.2]pentane-1-carboxylic acid or its methyl ester.

Stage 1: Synthesis of Spiro[2.2]pentane-1-carboxylic Acid

The synthesis of the carboxylic acid can be accomplished by the carboxylation of a spiro[2.2]pentyl organometallic species.

Protocol 4: Synthesis of Spiro[2.2]pentane-1-carboxylic Acid

This protocol involves the generation of spiro[2.2]pentyllithium followed by quenching with carbon dioxide.

Materials and Reagents:

ReagentCAS NumberSupplier RecommendationNotes
1-Bromospiro[2.2]pentaneN/ASynthesized separately
tert-Butyllithium594-19-4Commercially availableCaution: Pyrophoric. Handle under inert atmosphere.
Tetrahydrofuran (THF), anhydrous109-99-9Anhydrous grade
Dry Ice (solid CO₂)124-38-9Commercially available

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-necked flask under argon, add a solution of 1-bromospiro[2.2]pentane (1.0 equivalent) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C and add tert-butyllithium (2.2 equivalents) dropwise. Stir the mixture at this temperature for 1 hour.

  • Carboxylation: Quench the reaction by pouring the mixture onto a slurry of crushed dry ice in THF.

  • Work-up: Allow the mixture to warm to room temperature. Add water and acidify with aqueous HCl.

  • Isolation: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude carboxylic acid.

  • Purification: The product can be purified by recrystallization or by conversion to its methyl ester followed by distillation.

Stage 2: Partial Reduction to this compound

The direct reduction of a carboxylic acid to an aldehyde is challenging. A more controlled approach is the reduction of the corresponding methyl ester.

Protocol 5: Partial Reduction of Methyl Spiro[2.2]pentane-1-carboxylate

This reduction can be achieved using a milder reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures.

Materials and Reagents:

ReagentCAS NumberSupplier RecommendationNotes
Methyl Spiro[2.2]pentane-1-carboxylate33447-49-3From Protocol 1
Diisobutylaluminum Hydride (DIBAL-H)1191-15-7Commercially availableCaution: Pyrophoric. Handle with care.
Toluene, anhydrous108-88-3Anhydrous grade

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried flask under nitrogen, dissolve methyl spiro[2.2]pentane-1-carboxylate (1.0 equivalent) in anhydrous toluene.

  • Cooling: Cool the solution to -78 °C.

  • Reducing Agent Addition: Add DIBAL-H (1.1 equivalents, as a solution in toluene or hexanes) dropwise, maintaining the temperature below -70 °C.

  • Reaction Monitoring: Stir at -78 °C for 1-2 hours. Monitor the reaction by TLC or GC.

  • Work-up: Quench the reaction at -78 °C by the slow addition of methanol, followed by water and then aqueous Rochelle's salt solution.

  • Isolation: Allow the mixture to warm to room temperature and stir until the layers separate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Carefully remove the solvent under reduced pressure to obtain the crude aldehyde, which can be purified as previously described.

Conclusion and Future Perspectives

The synthesis of this compound, a valuable building block for medicinal chemistry, can be reliably achieved on a scalable basis through a multi-step approach. The most robust and versatile pathway involves the synthesis of spiro[2.2]pentan-1-ylmethanol followed by selective oxidation. Among the oxidation methods, the TEMPO-catalyzed aerobic oxidation stands out for its scalability, cost-effectiveness, and green credentials.

While the protocols provided herein are based on established and reliable chemical transformations, the synthesis of highly strained molecules like spiro[2.2]pentane derivatives always requires careful execution and attention to safety. As the demand for novel 3D scaffolds in drug discovery continues to grow, the development of even more efficient and direct methods for the synthesis of functionalized spiro[2.2]pentanes will undoubtedly be an active area of research. The protocols outlined in this guide provide a solid foundation for researchers to access this important chemical entity and explore its potential in their respective fields.

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  • Ghorbani-Vaghei, R.; Azar, F. F. Oxidation of Aldehydes and Alcohols to Carboxylic Acids Using NaClO Under Microwave Irradiation or Classical Heating Without a Catalyst. J. Braz. Chem. Soc.2011 , 22, 1947-1951. [Link]

  • Reddy, L. R.; et al. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorg. Med. Chem. Lett.2012 , 22 (1), 328-332. [Link]

  • University of Calgary Department of Chemistry. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]

  • Teeples, C. R.; Metts, J. C.; Johnson, J. D.; Wilkerson-Hill, S. M. Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Org. Lett.2015 , 17 (15), 3798–3801. [Link]

  • LibreTexts Chemistry. 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Master Organic Chemistry. Reduction of carboxylic acids to primary alcohols using LiAlH4. [Link]

  • Westphal, R.; et al. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules2022 , 27 (22), 8051. [Link]

  • Lipshutz, B. H.; et al. Facile, green, and functional group-tolerant reductions of carboxylic acids…in water. Green Chem.2023 , 25, 2456-2463. [Link]

  • de Meijere, A.; et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Synthesis2004 , (16), 2707-2712. [Link]

Sources

Using spiro[2.2]pentane-1-carbaldehyde as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of Spiro[2.2]pentane-1-carbaldehyde in Lead Optimization

Executive Summary: The "Triangulane" Advantage

This compound represents a high-value, underutilized scaffold in modern medicinal chemistry. Belonging to the "triangulane" family, this building block offers a unique combination of extreme structural rigidity , defined exit vectors , and metabolic resilience .

Unlike flexible alkyl chains or standard cycloalkyls, the spiro[2.2]pentane core locks substituents into a precise 3D orientation. This application note details the handling, reactivity, and synthetic protocols required to successfully integrate this strained aldehyde into drug discovery campaigns, specifically as a bioisostere for gem-dimethyl, cyclopropyl, or tert-butyl groups.

Physicochemical Profile[1][2][3][4][5][6]
PropertyValue / CharacteristicImpact on Drug Design
Formula C₆H₈OLow molecular weight (MW ~96.13) leaves room for functionalization.
Geometry Spiro-fused bis-cyclopropaneEnforces orthogonal exit vectors; prevents induced-fit adaptations.
Strain Energy ~63 kcal/molHigh Reactivity Warning: Susceptible to acid-catalyzed ring opening.
ClogP ~1.2 (Estimated)Moderate lipophilicity; good for CNS penetration.
Metabolic Stability High (Scaffold)The spiro-carbon blocks P450 oxidation at the typically vulnerable

-position.

Handling & Stability Protocols

Scientific Rationale: The spiro[2.2]pentane system possesses significant Baeyer strain. While the spiro linkage is kinetically stable under neutral/basic conditions, the aldehyde functionality activates the adjacent cyclopropane ring toward electrophilic attack.

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen. The aldehyde is prone to autoxidation to the carboxylic acid, which can autocatalyze ring opening.

  • Temperature: -20°C long-term storage is mandatory.

  • Solvent Compatibility: Stable in DCM, THF, DMF, and MeOH. Avoid protic acids (HCl, H₂SO₄) and strong Lewis acids (e.g., AlCl₃, neat BF₃·OEt₂) which can trigger rearrangement to cyclopentene derivatives.

Synthetic Workflows & Decision Trees

The aldehyde handle (-CHO) is the primary gateway for diversification. However, standard textbook conditions must be modified to preserve the strained ring system.

Workflow A: Reductive Amination (Primary Route)

Target: Secondary/Tertiary Amines for GPCR/Kinase Libraries.

Mechanism: Formation of an iminium ion followed by hydride delivery. Critical Control Point: pH control is vital. If pH drops < 4, the cyclopropane ring may open.

Step-by-Step Protocol:

  • Imine Formation: Dissolve this compound (1.0 equiv) and the Amine (1.1 equiv) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

  • Drying: Add anhydrous MgSO₄ (50 mg/mmol) directly to the reaction pot to sequester water and drive equilibrium. Stir for 1 hour at Room Temperature (RT).

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

    • Note: Avoid NaCNBH₃ if possible, as it often requires acetic acid adjustment which risks ring opening. STAB is milder and works without acid additives in DCE.

  • Quench: Quench with saturated aqueous NaHCO₃ (ensure pH > 7 immediately).

  • Workup: Extract with DCM. The spiro-amine product is generally stable to silica gel chromatography (1% Et₃N in eluent recommended).

Workflow B: Olefination (Wittig/HWE)

Target: Chain extension or vinyl-linked warheads.

Scientific Rationale: The aldehyde is non-enolizable (no


-protons on the quaternary spiro carbon). This prevents self-condensation, making it an excellent substrate for Wittig reactions.

Protocol:

  • Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0°C.

  • Add KOtBu (1.2 equiv) dropwise. (Strong bases like n-BuLi are acceptable, but alkoxides are safer for the scaffold).

  • Stir 30 mins (yellow ylide forms).

  • Add this compound (1.0 equiv) in THF dropwise.

  • Warm to RT. Reaction is usually complete in <2 hours due to relief of steric crowding at the carbonyl.

Strategic Application: Bioisosteric Design

The following diagram illustrates the decision logic for deploying this scaffold versus traditional alkyl groups.

SpiroLogic Start Lead Optimization Problem MetabIssue Metabolic Instability (t-Bu or gem-dimethyl oxidation) Start->MetabIssue Observed PotencyIssue Low Potency (Entropic penalty) Start->PotencyIssue Observed SpiroSol Apply Spiro[2.2]pentane Scaffold MetabIssue->SpiroSol Replace t-Bu PotencyIssue->SpiroSol Replace Cyclopropyl Path_Metab Block Metabolic Soft Spot SpiroSol->Path_Metab Path_Rigid Lock Conformation (Reduce Entropy) SpiroSol->Path_Rigid Result Optimized Lead: 1. Improved t1/2 2. Orthogonal Vector Path_Metab->Result Path_Rigid->Result

Figure 1: Decision matrix for selecting spiro[2.2]pentane during Lead Optimization cycles.

Case Study: Glutamate Analogues

Research by Pellicciari et al. demonstrated the utility of the spiro[2.2]pentane scaffold in designing conformationally constrained glutamate analogues. By replacing the flexible alkyl chain of glutamate with the spiro[2.2] system, the researchers were able to:

  • Discriminate between receptor subtypes (mGluR) based on the specific isomer of the spiro system.

  • Prevent free rotation, locking the pharmacophores (carboxylic acid and amine) into a bioactive conformation.

Safety & Hazard Information

  • Strain Release: The combustion of spiro[2.2]pentane derivatives releases significantly more energy than unstrained isomers. While not explosive under standard lab conditions, large-scale distillations should be conducted behind blast shields.

  • Toxicity: Specific toxicity data for the aldehyde is limited. Treat as a generic reactive aldehyde (potential sensitizer) and handle in a fume hood.

References

  • Pellicciari, R., et al. (2002). Spiro[2.2]pentane as a Dissymmetric Scaffold for Conformationally Constrained Analogues of Glutamic Acid.[1][2] Journal of Organic Chemistry, 67(16), 5497–5507.[2]

  • Teeples, C. R., et al. (2015). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents.[3][4][5] Organic Letters, 17(24), 5966–5969.

  • Wessjohann, L. A., et al. (2003). Cylopropyl building blocks for organic synthesis. Chemical Reviews, 103(4), 1625–1648.

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine.

Sources

Application Note: Olefination of Spiro[2.2]pentane-1-carbaldehyde via Wittig Reaction

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the protocol for the olefination of spiro[2.2]pentane-1-carbaldehyde —a highly strained, rigid scaffold increasingly used as a bioisostere in modern drug design.[1]

Introduction: The Spiro[2.2]pentane Scaffold

The spiro[2.2]pentane moiety (a "triangulane") represents a unique chemical space in drug discovery.[1] Unlike flexible alkyl chains or flat aromatic rings, this scaffold offers:

  • Rigid 3D Geometry: Defined exit vectors that lock pharmacophores into specific conformations.[1]

  • Bioisosterism: It serves as a metabolically stable replacement for gem-dimethyl groups, carbonyls, or cyclopropanes, often improving potency and metabolic stability (t1/2).[1]

  • High Strain Energy: The ring strain (~65 kcal/mol) imparts unique reactivity, necessitating specific handling precautions during synthesis.[1]

This guide focuses on the Wittig olefination of this compound (Compound 1 ). This transformation is the primary gateway to accessing vinyl-spiro[2.2]pentanes, which are critical intermediates for cross-coupling reactions, hydroborations, and further functionalization.[1]

Mechanistic Insight & Challenges

The Wittig reaction involves the reaction of an aldehyde with a phosphonium ylide to form an alkene and triphenylphosphine oxide. While standard, applying this to 1 presents specific challenges:

The Challenge of Strain and Sterics
  • Steric Bulk: The spiro[2.2]pentane system is sterically demanding immediately adjacent to the carbonyl carbon. This can retard nucleophilic attack by the ylide.[1]

  • Enolization Risk: The C1 position (alpha to the aldehyde) possesses an acidic proton. Strongly basic ylides can cause enolization, leading to reduced yields or racemization (if the starting material is enantioenriched).[1]

  • Product Volatility: The resulting olefin (e.g., 1-vinylspiro[2.2]pentane) is a low-molecular-weight hydrocarbon with high volatility.[1] Standard rotary evaporation can lead to significant product loss.[1]

Reaction Pathway

The reaction proceeds via the formation of an oxaphosphetane intermediate.[2][3][4] For non-stabilized ylides (e.g., Ph₃P=CH₂), the reaction is kinetically controlled, typically favoring Z-selectivity (if substituents are present).[1] However, for the methylenation described in the primary protocol, stereochemistry is not a factor.[1]

WittigMechanism Figure 1: Mechanistic pathway of the Wittig reaction on a strained spiro scaffold. cluster_0 Reagents cluster_1 Products Ylide Phosphonium Ylide (Ph3P=CH-R) Betaine Betaine / Oxaphosphetane (4-membered ring) Ylide->Betaine Nucleophilic Attack Aldehyde Spiro[2.2]pentane- 1-carbaldehyde Aldehyde->Betaine Alkene Vinyl-Spiro[2.2]pentane Betaine->Alkene Elimination TPPO Ph3P=O (Byproduct) Betaine->TPPO

[1]

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
This compound Substrate1.0Store at -20°C; unstable to oxidation.
Methyltriphenylphosphonium bromide Ylide Precursor1.2 - 1.5Dry under vacuum at 100°C before use.
Potassium tert-butoxide (KOtBu) Base1.3 - 1.6Superior to n-BuLi for this substrate (less nucleophilic attack on ring).[1]
Tetrahydrofuran (THF) Solvent[0.2 M]Anhydrous; distilled from Na/Benzophenone or SPS.[1]
Pentane Workup Solvent-Essential for isolating volatile products.
Step-by-Step Procedure
Step 1: Preparation of the Ylide (The "Instant Ylide" Method)
  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Add Methyltriphenylphosphonium bromide (1.5 equiv) to the flask.

  • Add anhydrous THF to create a suspension (concentration ~0.4 M relative to phosphonium salt).[1]

  • Cool the suspension to 0 °C (ice bath).

  • Add KOtBu (1.6 equiv) portion-wise over 5 minutes.

    • Observation: The solution should turn a bright canary yellow, indicating the formation of the ylide.

  • Stir at 0 °C for 30–45 minutes to ensure complete deprotonation.

Step 2: Olefination [1]
  • Dissolve This compound (1.0 equiv) in a minimal amount of anhydrous THF.[1]

  • Add the aldehyde solution dropwise to the yellow ylide solution at 0 °C .

    • Critical: Slow addition prevents local heating and minimizes enolization side reactions.[1]

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 2–4 hours. Monitor by TLC (stain with KMnO₄; UV is often weak for this scaffold) or GC-MS.[1]

Step 3: Workup & Purification (Volatility Protocol)

Standard workup leads to product loss.[1] Follow this modified procedure:

  • Quench: Cool the reaction mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl.

  • Extraction: Dilute with Pentane (do not use ether or DCM if the product is simple vinyl-spiro[2.2]pentane; pentane allows for easier solvent removal).[1]

  • Wash: Wash the organic layer with water (x2) and brine (x1).[1]

  • Precipitation: Dry the organic layer over MgSO₄.[1] As the solution dries, Triphenylphosphine oxide (Ph₃PO) often precipitates.[1]

  • Filtration: Filter through a pad of Celite/Silica to remove the bulk of Ph₃PO.[1]

  • Concentration:

    • Do NOT use high vacuum.[1]

    • Concentrate on a rotary evaporator with the bath temperature < 20 °C and pressure > 300 mbar.

    • Alternatively, distill the product directly from the crude mixture if the boiling point difference allows.

Optimization & Troubleshooting

The following decision tree assists in troubleshooting common issues such as low yield or poor selectivity (for substituted alkenes).

Optimization Figure 2: Troubleshooting decision tree for spiro-aldehyde olefination. Start Issue Observed LowYield Low Yield (<40%) Start->LowYield NoReaction No Reaction / Recovered SM Start->NoReaction SideProducts Ring Opening / Decomposition Start->SideProducts Volatile Is product volatile? LowYield->Volatile Dryness Check Reagent Dryness NoReaction->Dryness BaseCheck Base too strong? SideProducts->BaseCheck UsePentane Action: Switch to Pentane workup. Avoid Rotovap < 300mbar. Volatile->UsePentane Yes CheckEnol Action: Check for enolization. Use less basic conditions (e.g., Zn/CH2I2 Wittig-like). Volatile->CheckEnol No Redry Action: Dry Ph3P-R salt at 100°C under vacuum. Dryness->Redry Wet Sterics Action: Increase Temp to 40°C or use Horner-Wadsworth-Emmons. Dryness->Sterics Dry SwitchBase Action: Switch from nBuLi to KOtBu or LiHMDS. BaseCheck->SwitchBase Yes TempCheck Action: Keep reaction at -78°C warm to 0°C only. BaseCheck->TempCheck No

Key Optimization Parameters
  • Base Selection:

    • KOtBu: Preferred.[1] It is bulky and less nucleophilic than n-BuLi, reducing the risk of attacking the strained ring or the carbonyl directly.

    • LiHMDS: Use if enolization is a major problem (pKa matching).[1]

    • NaH: Effective but requires heating to form the ylide, which might degrade the sensitive aldehyde if added too quickly.[1]

  • Solvent Effects:

    • THF: Standard.[1]

    • DMSO: Accelerates the reaction but makes workup of volatile products difficult (high boiling point of DMSO requires aqueous washes that may trap the product). Avoid DMSO for simple vinyl-spiro[2.2]pentanes.[1]

References

  • Spiro[2.

    • Gustavson, G. "Ueber das Spirocyclan."[1] J. Prakt.[1] Chem.1896 , 54, 97.[1]

    • Szeimies, G. et al. "Propellanes.[1] XX. Preparation and properties of [1.1.1]propellane." J. Am. Chem. Soc.[1]1982 , 104, 4034.[1] (Discusses strain and reactivity of related triangulanes).

    • PubChem Compound Summary for CID 20289348, this compound.[1] National Center for Biotechnology Information (2025).[1] Link[1]

  • Wittig Reaction Protocols (General & Strained Systems)

    • Maercker, A.[1] "The Wittig Reaction." Org.[1][4][5][6] React.1965 , 14, 270.[1]

    • Vedejs, E., & Peterson, M. J.[1] "Stereocontrol in organic synthesis using the diphenylphosphoryl group." Top. Stereochem.1994 , 21, 1.[1]

  • Spiro Scaffolds in Drug Discovery

    • Zheng, Y., & Tice, C. M.[1] "The use of spirocyclic scaffolds in drug discovery." Bioorg.[1] Med. Chem. Lett.2014 , 24, 3673–3682.[1] Link[1]

    • Carreira, E. M., & Fessard, T. C.[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chem. Rev.[1]2014 , 114, 8257.[1] (Context on spiro-ring stability).

Disclaimer: This protocol involves the use of hazardous chemicals and strained hydrocarbons. All experiments should be conducted in a fume hood with appropriate PPE.[1] The stability of spiro[2.2]pentane derivatives can vary with substitution; always perform a small-scale safety test.

Sources

Troubleshooting & Optimization

Preventing ring-opening during spiro[2.2]pentane-1-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Ring-Opening & Rearrangement

Ticket ID: SP-2026-02-15 Assigned Specialist: Senior Application Scientist, Strained Ring Chemistry Division

Executive Summary: The "Spring-Loaded" Challenge

You are attempting to synthesize spiro[2.2]pentane-1-carbaldehyde , a molecule possessing approximately 63–65 kcal/mol of strain energy . This scaffold is not merely a structural feature; it is a stored energy device. The central spiro-carbon connects two cyclopropane rings that possess significant


-character in their 

-bonds (Walsh orbitals), making them behave electronically like alkenes.

The Failure Mode: The most common failure is not the synthesis of the ring, but its survival during functional group manipulation. The aldehyde functionality at C1 increases the acidity of the


-proton and the electrophilicity of the ring, making the system hypersensitive to:
  • Acid-Catalyzed Solvolysis: Protonation of the ring "corner" leading to ring expansion (to cyclobutane or cyclopentene derivatives).

  • Radical Fragmentation: Homolytic cleavage during unbuffered oxidations.

  • Thermal Rearrangement: Isomerization to methylenecyclobutane derivatives above 100°C.

This guide provides a self-validating workflow to navigate these pitfalls.

Module 1: The Synthesis Workflow (Safe Construction)

Objective: Construct the spiro[2.2]pentane ester precursor without inducing polymerization.

The most reliable route to the aldehyde precursor (ethyl spiro[2.2]pentane-1-carboxylate) is the Rhodium(II)-catalyzed cyclopropanation of methylenecyclopropane.

Protocol A: Rh(II)-Catalyzed Cyclopropanation

Reagents: Methylenecyclopropane, Ethyl Diazoacetate (EDA), Rh


(OAc)

.
ParameterCritical SettingScientific Rationale
Catalyst Rh

(OAc)

(0.5–1.0 mol%)
Dimerizes the carbene efficiently; lower Lewis acidity than Cu(OTf)

, reducing ring-opening risk.
Addition Rate Slow Addition (over 4–6 hours)Keeps steady-state concentration of carbene low to prevent EDA dimerization (fumarate/maleate formation).
Temperature 0°C to RTHigh heat (>40°C) risks thermal rearrangement of the strained product.
Solvent CH

Cl

or Pentane
Non-coordinating solvents prevent catalyst poisoning.

Step-by-Step:

  • Dissolve Rh

    
    (OAc)
    
    
    
    and methylenecyclopropane (3.0 equiv) in anhydrous CH
    
    
    Cl
    
    
    .
  • Add a solution of Ethyl Diazoacetate (1.0 equiv) via syringe pump over 6 hours.

  • Critical Checkpoint: Monitor N

    
     evolution. Rapid bubbling indicates addition is too fast (risk of thermal spike).
    
  • Concentrate in vacuo at <20°C . Do not distill the product at atmospheric pressure.

Module 2: The Critical Oxidation (The "Danger Zone")

Objective: Convert the alcohol to aldehyde without popping the ring.

Context: You likely reduced the ester to spiro[2.2]pentylmethanol using LiAlH


 or DIBAL-H. Now you must oxidize it.
The Trap:  Standard Swern oxidation generates HCl equivalents. In a 65 kcal/mol strained system, even transient HCl can trigger the "cyclopropylcarbinyl rearrangement," blowing open the ring.
Protocol B: Buffered Dess-Martin Periodinane (DMP)

This is the Gold Standard for this specific scaffold. It avoids the acidic byproducts of Swern and the toxicity/acidity of Jones reagent.

Reagents: Spiro[2.2]pentylmethanol, Dess-Martin Periodinane, NaHCO


 , DCM.
ReagentEquivalentsRole
Substrate 1.0The alcohol precursor.
DMP 1.2Mild oxidant; operates at RT.
NaHCO

5.0 CRITICAL BUFFER. Neutralizes acetic acid byproduct immediately.
Water 1.0 (drop)Accelerates DMP mechanism (optional but helpful).

Step-by-Step:

  • Preparation: In a round-bottom flask, suspend NaHCO

    
     (5 equiv) in anhydrous DCM.
    
  • Addition: Add the alcohol (1 equiv).

  • Oxidation: Add DMP (1.2 equiv) in one portion at 0°C. Allow to warm to RT.

  • Quench: Pour mixture into a 1:1 mixture of sat. NaHCO

    
     and sat. Na
    
    
    
    S
    
    
    O
    
    
    .
    • Why? Thiosulfate reduces unreacted iodine species; Bicarbonate keeps the pH > 7.

  • Extraction: Extract with Et

    
    O. Do not use acidic brine. 
    

Alternative (If DMP fails): TEMPO (catalytic) / BAIB (stoichiometric) in CH


Cl

/H

O. This is inherently pH neutral.
Module 3: Visualization of Failure Pathways

The following diagram illustrates the "Happy Path" versus the catastrophic ring-opening pathways triggered by incorrect pH or thermal management.

SpiroSynthesis cluster_strain Strain Energy ~65 kcal/mol Start Methylenecyclopropane Step1 Rh2(OAc)4 + EDA (Cyclopropanation) Start->Step1 Rh(II) Ester Spiro[2.2]pentane Ester Step1->Ester Slow Add Alcohol Spiro[2.2]pentane Methanol Ester->Alcohol LiAlH4 (0°C) Oxidation Oxidation Step Alcohol->Oxidation Aldehyde TARGET: Spiro[2.2]pentane Aldehyde Oxidation->Aldehyde Buffered DMP (pH > 7) RingOpen FAILURE: Cyclopentene/ Diene Derivatives Oxidation->RingOpen Swern (HCl) Acidic Silica Heat >100°C

Figure 1: Synthesis workflow highlighting the critical oxidation checkpoint where acid-catalyzed ring opening is most prevalent.

Module 4: Purification & Handling (The Silent Killer)

Users often synthesize the aldehyde successfully, only to destroy it on the column.

Issue: Standard silica gel (pH 4–5) is acidic enough to trigger the rearrangement of this compound during flash chromatography.

Protocol C: Column Neutralization

  • Slurry Preparation: Prepare your silica slurry using your eluent (e.g., Pentane/Ether).

  • The Modifier: Add 1% Triethylamine (Et

    
    N)  to the slurry before pouring the column.
    
  • Flushing: Run 2 column volumes of eluent without Et

    
    N through the packed column to remove excess base (which might catalyze aldol reactions of your aldehyde).
    
  • Loading: Load your sample.

  • Elution: Elute rapidly. Do not let the compound sit on silica for >1 hour.

Storage: Store the aldehyde in a benzene matrix at -20°C. Neat storage can lead to polymerization.

Troubleshooting & FAQ

Q: Can I use Swern oxidation if I add the base (Hunig's base) quickly? A: Risk High. The intermediate formed in Swern (alkoxysulfonium ion) releases HCl upon elimination. Even with excess base, local concentrations of acid can cleave the cyclopropane ring before neutralization occurs. Do not risk your precious intermediate. Use Buffered DMP.[1]

Q: My NMR shows a mixture of the aldehyde and a "vinyl" signal. What happened? A: You likely have Ring Opening . The vinyl signal (typically


 5.0–6.0 ppm) indicates the spiro[2.2]pentane has rearranged to a cyclopentene or methylenecyclobutane derivative. This usually happens if the oxidation was too acidic or if the rotary evaporator bath was too hot (>40°C).

Q: Is the aldehyde stable to Grignard addition? A: Yes, but temperature control is vital . Perform additions at -78°C. The magnesium alkoxide formed is basic; if the reaction warms up, the alkoxide can trigger a "homo-enolate" style ring opening or rearrangement due to the strain.

References
  • Synthesis of Spiro[2.2]pentanes (Rh-Catalyzed): Teeples, C. R., et al. "Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents." Organic Letters, vol. 17, no.[2][3] 29, 2015. (Note: While recent papers explore sulfones, the Rh-catalyzed diazo route remains the foundational method for esters). Source Verification:

  • Strain Energy & Stability: Wiberg, K. B. "Ring Strain Energies from ab Initio Calculations." Journal of the American Chemical Society.[2] Confirms strain energy of bicyclic and spiro systems (approx 63-65 kcal/mol for spiro[2.2]pentane). Source Verification:

  • Spiro[2.2]pentane Amino Acid Analogs (Synthetic Route Validation): "Spiro[2.2]pentane as a Dissymmetric Scaffold for Conformationally Constrained Analogues of Glutamic Acid." The Journal of Organic Chemistry, 2002, 67, 5497–5507.[4] Source Verification: [J. Org.[2][4][5] Chem. Article]([Link])

  • Silica Gel Acidity & Neutralization: BenchChem Technical Guides. "Purification of 1,4-Dioxaspiro[2.2]pentane using base-treated silica gel." Source Verification:

  • General Cyclopropane Oxidation Hazards: "Epoxides Ring-Opening Reactions." Chemistry Steps. (Analogous mechanism for strain-relief driven ring opening in 3-membered rings). Source Verification:

Sources

Technical Support Center: Stability of spiro[2.2]pentane-1-carbaldehyde under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[2.2]pentane, the parent hydrocarbon of the title compound, is a highly strained molecule, consisting of two fused cyclopropane rings.[1][2] This inherent ring strain significantly influences the reactivity of its derivatives.[3] Spiro[2.2]pentane-1-carbaldehyde, a key building block in medicinal chemistry due to its rigid, three-dimensional structure, presents unique stability challenges, particularly under basic conditions.[4][5] This guide provides in-depth technical support, troubleshooting advice, and experimental protocols to help researchers navigate the complexities of working with this valuable, yet sensitive, compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to be unstable in the presence of bases?

A1: The instability of this compound under basic conditions stems from a combination of factors:

  • High Ring Strain: The spiro[2.2]pentane core possesses significant ring strain, making it susceptible to ring-opening reactions that relieve this strain.[3][6]

  • Acidic α-Proton: The proton on the carbon adjacent to the aldehyde group (the α-carbon) is acidic and can be readily removed by a base to form an enolate.

  • Reactive Carbonyl Group: The aldehyde functional group is susceptible to nucleophilic attack by bases or other nucleophiles present in the reaction mixture.

Q2: What are the primary degradation pathways for this compound under basic conditions?

A2: The primary degradation pathways are believed to be:

  • Ring-Opening Reactions: The high ring strain of the spiropentane system makes it prone to cleavage.[6] Base-catalyzed ring-opening can lead to the formation of various rearranged products.

  • Aldol-Type Reactions: The formation of an enolate can initiate self-condensation or reaction with other carbonyl-containing species in the mixture, leading to oligomers and polymers.[7][8][9]

  • Cannizzaro-Type Reactions: In the absence of an α-proton, aldehydes can undergo disproportionation in the presence of a strong base to yield a carboxylic acid and an alcohol. While this compound has an α-proton, competing Cannizzaro-type reactivity cannot be entirely ruled out under certain conditions.[9]

  • Favorskii-Type Rearrangement: While classically associated with α-halo ketones, the strained cyclopropane ring system could potentially undergo a rearrangement analogous to the Favorskii rearrangement, leading to ring contraction and the formation of a cyclobutanecarboxylic acid derivative.[10][11][12][13][14]

Q3: I am observing a complex mixture of products in my reaction. How can I determine if my starting material is degrading?

A3: A multi-pronged analytical approach is recommended:

  • Thin-Layer Chromatography (TLC): A rapid way to monitor the disappearance of the starting material and the appearance of new, often more polar, spots.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for identifying the characteristic signals of the spiro[2.2]pentane core and the aldehyde proton. The appearance of new signals, particularly in the olefinic or carboxylic acid regions, can indicate degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can help identify the molecular weights of the various components in your mixture, providing clues to the structures of the degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile degradation products, GC-MS provides both retention time and mass spectral data for identification.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Rapid disappearance of starting material with formation of a baseline streak on TLC. Polymerization or formation of highly polar, intractable materials.Use a weaker, non-nucleophilic base (e.g., a hindered amine like DBU or a proton sponge). Lower the reaction temperature significantly (-78 °C). Use a less polar, aprotic solvent.
Formation of multiple new spots on TLC, some of which are UV active. A mixture of degradation products, potentially including ring-opened species with conjugated systems.Isolate the major products by column chromatography and characterize them by NMR and MS to identify the degradation pathway. This will inform the choice of milder reaction conditions.
Isolation of a carboxylic acid derivative as the major product. Favorskii-type rearrangement or oxidation.If a Favorskii-type rearrangement is suspected, consider alternative synthetic routes that avoid strong bases. To prevent oxidation, ensure all reactions are performed under an inert atmosphere (N₂ or Ar).
Low or no conversion of the starting material, even with a strong base. The base may not be soluble or reactive enough at low temperatures.Consider a phase-transfer catalyst to improve the solubility and reactivity of the base. Alternatively, a homogeneous base like lithium diisopropylamide (LDA) could be used, but with extreme caution due to its high reactivity.

Experimental Protocols

Protocol 1: Screening for Base Stability

This protocol allows for a systematic evaluation of the stability of this compound in the presence of various bases.

Reagents:

  • This compound

  • Anhydrous solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene)

  • Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Sodium hydride (NaH), Potassium tert-butoxide (KOtBu))

Procedure:

  • In a series of clean, dry vials, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (0.1 M concentration).

  • To each vial, add a different base (1.1 eq).

  • Stir the reactions at room temperature and monitor by TLC at regular intervals (e.g., 15 min, 1 hr, 4 hrs, 24 hrs).

  • For reactions showing significant degradation, repeat the experiment at a lower temperature (e.g., 0 °C or -78 °C).

  • Quench the reactions with a saturated aqueous solution of ammonium chloride.

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the extent of degradation.

Protocol 2: Identification of Degradation Products

This protocol outlines a general procedure for scaling up a degradation reaction to isolate and identify the resulting products.

Procedure:

  • Based on the results from Protocol 1, choose a base and solvent system that leads to a limited number of degradation products.

  • Scale up the reaction to a suitable size (e.g., 1-5 mmol of this compound).

  • After the reaction is complete (as determined by TLC), quench and work up the reaction as described in Protocol 1.

  • Purify the crude product mixture using column chromatography on silica gel. A gradient elution system (e.g., starting with pure hexanes and gradually increasing the polarity with ethyl acetate) is recommended.

  • Collect the fractions corresponding to the different products.

  • Characterize each isolated product using NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) to elucidate their structures.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the key proposed mechanisms for the degradation of this compound under basic conditions.

G cluster_0 Aldol-Type Reaction Start This compound Enolate Enolate Formation (Base) Start->Enolate Deprotonation Dimer Aldol Adduct Enolate->Dimer Nucleophilic Attack Polymer Polymerization Dimer->Polymer Further Reaction

Caption: Aldol-type reaction pathway.

G cluster_1 Potential Ring-Opening/Rearrangement Start_RO This compound Enolate_RO Enolate Formation (Base) Start_RO->Enolate_RO Deprotonation RingOpening Ring Opening (Strain Release) Enolate_RO->RingOpening Rearranged Rearranged Products (e.g., Cyclobutene derivatives) RingOpening->Rearranged

Caption: Potential ring-opening and rearrangement.

Conclusion

The high degree of ring strain in this compound makes it a fascinating and synthetically useful molecule, but also one that requires careful handling, especially in the presence of bases.[1][4] By understanding the potential degradation pathways and employing the systematic troubleshooting and experimental protocols outlined in this guide, researchers can minimize decomposition and successfully utilize this valuable building block in their synthetic endeavors.

References

  • Favorskii rearrangement----Sir Khalid (Organic) | PPT - Slideshare . [Link]

  • FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS - AdiChemistry . [Link]

  • Favorskii Reaction - Organic Chemistry Portal . [Link]

  • Favorskii Rearrangement - Organic Chemistry Tutor . [Link]

  • Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents - PubMed . [Link]

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC - NIH . [Link]

  • Small spiroalkanes: ring strain effects and carbon-carbon spin-spin coupling constants - Semantic Scholar . [Link]

  • (PDF) Small spiroalkanes: Ring strain effects and carbon-carbon spin-spin coupling constants - ResearchGate . [Link]

  • Stereoselective Synthesis of Polysubstituted Spiropentanes | Journal of the American Chemical Society . [Link]

  • Aldol Addition and Condensation Reactions - Master Organic Chemistry . [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes - Xingwei Li . [Link]

  • Show one-step synthesis of spiro(2,2)pentane from organic compounds containing not more than three carbons. Use any necessary inorganic reagents or solvents. | Homework.Study.com . [Link]

  • Synthesis of Amido-Spiro[2.2]Pentanes via Simmons-Smith Cyclopropanation of Allenamides. - ResearchGate . [Link]

  • Aldol reaction - Wikipedia . [Link]

  • ALDOL CONDENSATION . [Link]

  • Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents - ResearchGate . [Link]

  • Aldol Addition - Organic Chemistry Portal . [Link]

  • Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems . [Link]

  • Representative reactions of metal homoenolates via cyclopropane ring opening. . [Link]

  • Organocatalytic Enantioselective (4+2) Annulation of Cyclopropane Carbaldehydes with 2‐Mercapto‐1‐Arylethanones | Request PDF - ResearchGate . [Link]

  • Recent advances in employing homoenolates generated by N-heterocyclic carbene (NHC) catalysis in carbon - RSC Publishing . [Link]

  • Formation and Rearrangement of a Congested Spiropentane from the Trapping of Dibenzonorcarynyliden(e/oid) by Phencyclone - PMC . [Link]

  • Formation and Rearrangement of a Congested Spiropentane from the Trapping of Dibenzonorcarynyliden(e/oid) by Phencyclone | Organic Letters - ACS Publications . [Link]

  • 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes - Chemistry LibreTexts . [Link]

  • Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC . [Link]

  • Transformations of cyclopropanols via zinc homoenolate and enolized homoenolate . [Link]

  • Ring Expansion and Contraction of a Two-Carbon Bridged Spiropentane | The Journal of Organic Chemistry - ACS Publications - American Chemical Society . [Link]

  • Ring strain - Wikipedia . [Link]

  • N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: γ-Butyrolactones by Direct Annulations of Enals and Aldehydes - UC Santa Barbara . [Link]

  • (PDF) Synthesis of New Monosubstituted Spiropentanes - ResearchGate . [Link]

  • This compound (C6H8O) - PubChemLite . [Link]

  • CXIX.—The formation and stability of spiro-compounds. Part I. spiro-Compounds from cyclohexane | Semantic Scholar . [Link]

  • CLXXIV.—The formation and stability of spiro-compounds. Part III. spiro-Compounds from cyclopentane - Journal of the Chemical Society, Transactions (RSC Publishing) . [Link]

  • The formation and stability of spiro-compounds. Part VII. The application of the dieckmann reaction to esters of the glutaric series - Journal of the Chemical Society, Transactions (RSC Publishing) . [Link]

Sources

Technical Support Center: Spiro[2.2]pentane-1-carbaldehyde Storage and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for spiro[2.2]pentane-1-carbaldehyde. This document provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of this highly reactive and strained molecule. Adherence to these guidelines is critical to prevent degradation and ensure the integrity of your experimental results.

This compound is a unique building block in organic synthesis, valued for its rigid, three-dimensional structure.[1][2] However, the inherent ring strain of the spiropentane core and the reactivity of the aldehyde functional group make it susceptible to degradation if not stored under appropriate conditions.[3][4] This guide will address common questions and troubleshooting scenarios to help you maintain the quality of your this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Due to its chemical structure, this compound is prone to several degradation pathways:

  • Oxidation: The aldehyde group is highly susceptible to oxidation, which converts it to the corresponding carboxylic acid, spiro[2.2]pentane-1-carboxylic acid.[5] This process can be initiated by atmospheric oxygen and accelerated by light and trace metal impurities.[6]

  • Polymerization/Oligomerization: Aldehydes, especially those that are sterically unhindered, can undergo self-condensation or polymerization reactions.[3][5] This is often catalyzed by acidic or basic impurities and can lead to the formation of viscous liquids or solid precipitates.

  • Isomerization/Rearrangement: The high ring strain of the spiropentane moiety makes it susceptible to thermal or acid/base-catalyzed rearrangement to more stable carbocyclic systems, such as methylenecyclobutane derivatives. While the parent spiropentane is known to undergo thermal rearrangement at high temperatures (360-410 °C), the presence of the activating aldehyde group may lower the energy barrier for such processes.[4]

Q2: What are the ideal storage temperatures for this compound?

A2: For optimal long-term stability, this compound should be stored at low temperatures. While some sources suggest room temperature for certain aldehydes to prevent polymerization, for highly reactive and strained compounds, cold storage is generally recommended to minimize all degradation pathways.[3][5]

Storage ConditionTemperature RangeRationale
Long-Term Storage -20°C to -80°CMinimizes oxidation, polymerization, and potential rearrangement.[3]
Short-Term Storage (In-use) 2-8°CSuitable for daily or weekly use to reduce thermal stress from frequent freeze-thaw cycles.

Q3: How should I handle this compound upon receipt and during use?

A3: Proper handling is crucial to prevent the introduction of contaminants that can catalyze degradation.

  • Inert Atmosphere: Always handle this compound under an inert atmosphere (e.g., argon or nitrogen).[7] This is the most critical step to prevent oxidation.

  • Avoid Contamination: Use clean, dry glassware and syringes. Avoid contact with metals that can catalyze oxidation.[7]

  • Aliquotting: For long-term storage, it is advisable to aliquot the compound into smaller, single-use vials. This minimizes the exposure of the bulk material to atmospheric conditions during repeated use and avoids repeated freeze-thaw cycles.[3]

Q4: Can I store this compound in a solvent?

A4: Storing aldehydes in a suitable solvent can enhance stability.[5]

  • Recommended Solvents: Anhydrous, peroxide-free aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are suitable for short-term storage of solutions. For longer-term storage, dilution in a primary alcohol like ethanol can form a more stable hemiacetal, which can revert to the aldehyde upon use.[5]

  • Solvent Purity: Ensure the solvent is of high purity, anhydrous, and free of peroxides, as these impurities can initiate degradation.

  • Concentration: A concentration of 10% (w/v) is a practical starting point for a stock solution.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in appearance (e.g., color change, formation of a precipitate) Polymerization or oxidation.Discard the material. For future prevention, ensure storage under an inert atmosphere and at low temperatures. Consider adding a polymerization inhibitor like hydroquinone in trace amounts if compatible with your application.[8]
Inconsistent experimental results (e.g., lower yields, unexpected byproducts) Degradation of the starting material.Verify the purity of the aldehyde by techniques such as ¹H NMR or GC-MS before use. If degradation is confirmed, use a fresh, properly stored aliquot.
Material has become viscous or solidified Advanced polymerization.The material is likely unusable. Review storage and handling procedures to prevent this in the future. Ensure the container is sealed tightly to prevent exposure to air and moisture.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

  • Upon receipt, immediately transfer the this compound to a glovebox or a Schlenk line with an inert atmosphere (argon or nitrogen).

  • If the compound is in a large container, aliquot it into smaller, amber glass vials with PTFE-lined caps.

  • Purge each vial with an inert gas before sealing.

  • For added security, wrap the sealed vials with Parafilm®.

  • Label each vial clearly with the compound name, date, and concentration (if in solution).

  • Store the vials in a freezer at -20°C or lower, inside a secondary container to prevent accidental breakage and contain any potential leaks.[9][10]

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways of this compound.

G A This compound B Spiro[2.2]pentane-1-carboxylic acid A->B Oxidation (O2, light, metal ions) C Polymer/Oligomer A->C Polymerization (acid/base catalysis) D Rearrangement Products (e.g., Methylenecyclobutane derivatives) A->D Isomerization (heat, acid/base)

Caption: Primary degradation pathways of this compound.

References

  • Chemsrc. This compound | CAS#:64940-63-2. Available from: [Link]

  • University of Southern California Environmental Health & Safety. Chemical Segregation and Storage. Available from: [Link]

  • PubChem. This compound | C6H8O | CID 20289348. Available from: [Link]

  • University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals. Available from: [Link]

  • University of Colorado Boulder Environmental Health & Safety. Chemical Storage and Segregation. Available from: [Link]

  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available from: [Link]

  • The Chemistry Blog. How to Safely Handle Reactive Chemicals. Available from: [Link]

  • PubChemLite. This compound (C6H8O). Available from: [Link]

  • Wikipedia. Spiropentane. Available from: [Link]

  • Journal of the American Chemical Society. Stereoselective Synthesis of Polysubstituted Spiropentanes. Available from: [Link]

  • ResearchGate. Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent. Available from: [Link]

  • Google Patents. Stabilization of aldehydes.
  • National Institutes of Health. Stereoselective Synthesis of Polysubstituted Spiropentanes. Available from: [Link]

  • Semantic Scholar. Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides. Available from: [Link]

  • National Institutes of Health. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Available from: [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. Available from: [Link]

  • MDPI. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Available from: [Link]

  • Frontiers. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Available from: [Link]

  • ResearchGate. Degradation Pathway. Available from: [Link]

  • National Institutes of Health. Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. Available from: [Link]

  • National Institutes of Health. Environmental Aldehyde Sources and the Health Implications of Exposure. Available from: [Link]

  • MDPI. Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. Available from: [Link]

Sources

Optimizing temperature control for spiro[2.2]pentane formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Precision Thermal Management for Spiro[2.2]pentane Scaffolds

Executive Summary: The Thermodynamic Tightrope

Spiro[2.2]pentane represents a unique challenge in organic synthesis due to its immense strain energy (~63–65 kcal/mol), which is significantly higher than that of two isolated cyclopropane rings.

For researchers, the difficulty lies in a specific thermal paradox:

  • Kinetic Barrier: The formation of the second cyclopropane ring (creating the spiro center) is sterically hindered and kinetically slow, often requiring elevated temperatures or prolonged reaction times.

  • Thermodynamic Instability: The reagents required (organozincs, carbenoids) are thermally sensitive, and the product itself is prone to acid-catalyzed ring opening or polymerization if the exotherm is uncontrolled.

This guide provides self-validating protocols to navigate this "tightrope" using the two most common synthetic routes: the Furukawa-modified Simmons-Smith reaction and the Kulinkovich-de Meijere reaction.

Core Protocol: Furukawa-Simmons-Smith (Double Cyclopropanation)

This route typically involves the double cyclopropanation of allenes or the cyclopropanation of methylenecyclopropane. The critical failure point is the Zinc Carbenoid Exotherm .

The Temperature Ramp Protocol

Do not maintain a static temperature. Use this dynamic ramp to maximize yield while suppressing oligomerization.

TempRamp Start Substrate (Allene) in DCE/DCM Cool Cryogenic Phase (-20°C to 0°C) Start->Cool Equilibration Dose Reagent Dosing (Et2Zn / CH2I2) Cool->Dose Strict T < 5°C Soak Induction Soak (0°C, 1-2h) Dose->Soak Mono-cyclopropanation Warm Kinetic Drive (Warm to RT/Reflux) Soak->Warm 2nd Ring Formation Product Spiro[2.2]pentane Warm->Product Completion

Figure 1: Dynamic Temperature Ramp for Bis-Cyclopropanation. Note the distinct "Soak" phase to ensure mono-cyclopropanation is complete before driving the second ring formation.

Troubleshooting Guide: Simmons-Smith Route
SymptomProbable CauseCorrective Action
Violent Exotherm / Eruption Rapid Dosing: Adding

or

too fast at temperatures >0°C.
Protocol Fix: Cool to -20°C. Dose reagents via syringe pump over 60 mins. Internal temp must not exceed 5°C.
Incomplete Conversion (Mono-product remains) Premature Quench: The second cyclopropanation is slower.Protocol Fix: After the initial 0°C soak, allow the reaction to warm to RT (25°C) or mild reflux (40°C) for 4–12 hours.
Oligomerization / Tar Thermal Runaway: Localized hot spots during reagent addition.Protocol Fix: Increase stirring rate (RPM >600). Use a cooling bath with high thermal mass (e.g., ethylene glycol/dry ice) rather than simple ice/water.

Expert Insight: When using the Furukawa reagent (


), the active species is electrophilic. If your substrate is electron-deficient (e.g., allenamides), the reaction rate drops significantly. In these cases, maintaining the reaction at RT (20-25°C)  is often insufficient; a mild reflux in 1,2-dichloroethane (DCE, bp 83°C) may be required after the initial reagent formation is complete.

Core Protocol: Kulinkovich-de Meijere (Titanium-Mediated)[1]

This route constructs the spiro-system via ligand exchange on a low-valent Titanium species. It is highly sensitive to the stability of the Grignard reagent.

Mechanism & Thermal Sensitivity

The reaction relies on the in-situ generation of a titanacyclopropane.[1] If the temperature is too high during Grignard addition, the Grignard reagent attacks the ester/amide directly (classical addition) rather than undergoing the desired cyclopropanation.

Kulinkovich Ti Ti(OiPr)4 Catalyst Titanacycle Titanacyclopropane Intermediate Ti->Titanacycle + RMgX (< 0°C) Grignard RMgX Addition (SLOW) LigandEx Ligand Exchange (Substrate) Titanacycle->LigandEx Controlled Temp Direct Direct Attack (Impurity) Titanacycle->Direct Temp > 20°C Spiro Spiro[2.2]pentane Product LigandEx->Spiro Cyclization

Figure 2: The Bifurcation Point. High temperatures favor direct Grignard attack (impurity), while controlled low temperatures favor the Titanium catalytic cycle.

FAQ: Kulinkovich-de Meijere Optimization

Q: Why does my reaction turn black immediately and yield no product? A: A rapid color change to black usually indicates the successful formation of low-valent Ti(II). However, if this happens before the substrate is fully engaged, the catalyst may aggregate.

  • Fix: Ensure the Grignard reagent is added last and very slowly (dropwise) to a solution of the substrate and

    
     at 0°C to RT . Do not premix the catalyst and Grignard without the substrate present.
    

Q: Can I run this at -78°C to be safe? A: No. Unlike standard organolithium chemistry, the Kulinkovich cycle requires ligand exchange, which is often too slow at -78°C.

  • Optimal Window: Start addition at 0°C , then allow to warm to 20–25°C to drive the cycle.

Isolation: The Volatility Trap

The parent spiro[2.2]pentane is a volatile liquid (bp ~39°C). Many researchers lose their product during solvent removal.

Data Table: Solvent Removal Parameters

Solvent UsedBoiling PointRecommended Bath TempVacuum SettingRisk Factor
Diethyl Ether 34.6°CDO NOT HEAT AtmosphericHigh (Product co-distills)
Pentane 36.1°CDO NOT HEAT AtmosphericHigh (Product co-distills)
DCM 39.6°C20°C> 400 mbarModerate
DCE 83.5°C30°C50-100 mbarLow (Easy separation)

Critical Isolation Protocol:

  • Quench Cold: Quench the reaction at 0°C with saturated

    
    .
    
  • Avoid Rotovap for Parent: If synthesizing the parent hydrocarbon or low-MW derivatives, do not use a rotary evaporator .

  • Distillation: Use a fractionating column (Vigreux) to separate the solvent from the product. The boiling points of pentane/ether and spiro[2.2]pentane are too close for simple evaporation.

References

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[2][3] Tetrahedron Letters, 9(31), 3495-3498. Link

  • Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. Link

  • Wiberg, K. B., & McMurry, J. E. (2003). Spiro[2.2]pentane.[3][4][5][6] Organic Syntheses, Coll.[7] Vol. 6, p.913. Link

  • Bräse, S., & de Meijere, A. (1998). Cross-Coupling Reactions of Spiro[2.2]pentyl Derivatives. Angewandte Chemie International Edition, 37(27), 3423. Link

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of Spiro[2.2]pentane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spiro[2.2]pentane (SPP) has emerged as a high-value bioisostere in modern drug discovery, offering a rigid, metabolically stable alternative to gem-dimethyl and cyclopropyl groups.[1] By restricting conformational freedom and blocking metabolic "soft spots" (such as benzylic or allylic oxidation), SPP can significantly alter a drug's pharmacokinetics.[1]

However, characterizing SPP derivatives poses unique challenges in mass spectrometry (MS).[1] Unlike acyclic alkyl chains that fragment predictably via inductive cleavage, SPP derivatives possess immense ring strain (~63 kcal/mol).[1] Upon ionization, this strain energy is released, driving explosive fragmentation pathways that differ fundamentally from their structural analogs.[1]

This guide objectively compares the MS behavior of SPP derivatives against their primary alternative—gem-dimethyl analogs—and provides validated protocols for their identification.

The Strain Factor: Mechanistic Divergence

To interpret the mass spectrum of an SPP derivative, one must understand the underlying thermodynamics.

Theoretical Grounding[1]
  • Gem-Dimethyl Analog: Fragmentation is driven by the stability of the resulting carbocation. The hallmark is the loss of a methyl radical (

    
    ), generating a stable tertiary carbocation.[1]
    
  • Spiro[2.2]pentane: The molecule is a "loaded spring."[1] The central spiro-carbon is quaternary, preventing simple

    
    -cleavage. Instead, fragmentation is driven by strain release .[1] The rupture of the cyclopropane rings is thermodynamically favorable, often leading to ring-opening isomerization to dienes or methylenecyclobutane derivatives before fragmentation occurs.
    
Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways between a standard gem-dimethyl motif and the SPP motif under Electron Ionization (EI) or high-energy Collision-Induced Dissociation (CID).

FragmentationPathways GemDimethyl Gem-Dimethyl Analog (Stable Quaternary C) TertCation Tertiary Carbocation (Stable) GemDimethyl->TertCation Inductive Cleavage (Loss of •CH3) SPP Spiro[2.2]pentane (High Strain ~63 kcal/mol) Distonic Distonic Radical Cation (Ring Opened) SPP->Distonic Strain Release (C-C Bond Rupture) Frag_M15 Diagnostic Peak: [M - 15]⁺ (Methyl Loss) TertCation->Frag_M15 Frag_M28 Diagnostic Peak: [M - 28]⁺ (Ethylene Loss) Distonic->Frag_M28 Retro-2+2 or H-shift Frag_M40 Diagnostic Peak: [M - 40]⁺ (C3H4 Loss) Distonic->Frag_M40 Complex Rearrangement

Figure 1: Divergent fragmentation logic. While gem-dimethyl groups shed methyls to stabilize charge, SPP derivatives break the ring system to release strain, ejecting C2 or C3 units.[1]

Comparative Analysis: SPP vs. Alternatives

The following table summarizes the key spectral differences observed in positive-ion mode (ESI+ with CID or EI).

FeatureGem-Dimethyl Analog Spiro[2.2]pentane (SPP) Cyclopropane Analog
Primary Driver Carbocation stability (Tertiary > Secondary).Relief of Ring Strain (~63 kcal/mol).[1]Relief of Ring Strain (~27 kcal/mol).[1]
Dominant Loss Methyl Radical (•CH₃)

Ethylene (C₂H₄)

Ethylene (C₂H₄) or H[1]•

or

Secondary Loss Alkyl chain cleavage.Allene/Propyne (C₃H₄)

Methylene (CH₂) is rare; usually ring opens.[1]
Diagnostic Ratio High

ratio.
Very Low

.[1] High

.
Moderate

.
Metabolic Marker Often shows

Da (Hydroxylation of methyl).[1]
Metabolically Silent at the spiro center.Ring opening metabolites common.[1]
Key Differentiator: The "Missing Methyl"

The most immediate diagnostic evidence for an intact SPP ring is the absence (or extremely low abundance) of the


 peak. In a gem-dimethyl system, this peak is often the base peak. In SPP, cleaving a C-C bond does not eject a fragment; it only opens the ring.[1] To lose mass, the molecule must undergo a second bond cleavage, typically ejecting 

.[1]

Experimental Protocol: Characterization Workflow

To reliably distinguish SPP derivatives from their isomers, a specific MS/MS workflow is required.[1] This protocol prioritizes Collision-Induced Dissociation (CID) energy ramping to differentiate the "fragile" gem-dimethyl from the "explosive" SPP.

Reagents and Setup[2][3][4]
  • Instrument: Q-TOF or Orbitrap (High Resolution is critical for distinguishing

    
     loss from CO loss).[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

Step-by-Step Methodology
  • Soft Ionization Check (Full Scan):

    • Inject sample at low cone voltage/source temperature.[1]

    • Goal: Observe the intact protonated molecule

      
      .[1]
      
    • Note: SPP is relatively stable in the gas phase before activation compared to some labile protecting groups, but less stable than unstrained rings.[1]

  • Energy-Resolved MS/MS (ER-MS):

    • Isolate the precursor ion (isolation window

      
       Da).[1]
      
    • Apply a stepped collision energy ramp (e.g., 10, 20, 40, 60 eV).[1]

    • Data Interpretation:

      • Low Energy (10-20 eV): Look for water loss or functional group loss.[1] The SPP ring usually survives.

      • High Energy (40+ eV): This is where SPP reveals itself. Look for the "fingerprint" series of

        
         (ethylene) and 
        
        
        
        (C3H4).[1]
  • Isotope Filtering (Optional but Recommended):

    • If synthesizing the derivative, use a deuterated linker if possible.[1] This confirms that the mass losses (

      
      ) originate from the spiro core and not an aliphatic tail.[1]
      
Analytical Workflow Diagram

Workflow Sample Sample Injection (LC-MS/MS) Ionization ESI Source (Soft Ionization) Sample->Ionization Selection Precursor Isolation (Q1) Ionization->Selection [M+H]+ CID Collision Cell (Stepped Energy 10-60eV) Selection->CID Analysis Spectrum Analysis CID->Analysis PathA Path A: [M-15] Dominant Result: Gem-Dimethyl Analysis->PathA Methyl Loss PathB Path B: [M-28] / [M-40] Dominant Result: Spiro[2.2]pentane Analysis->PathB Ring Strain Release

Figure 2: Decision tree for differentiating spirocyclic derivatives from acyclic isomers using MS/MS fragmentation patterns.

Case Study Application: Metabolic Stability

In drug development, replacing a gem-dimethyl group with SPP is often done to improve metabolic stability.

  • Scenario: A drug candidate with a gem-dimethyl group shows rapid clearance due to hydroxylation of the methyl group (Metabolite:

    
    ).
    
  • SPP Replacement: The scientist synthesizes the SPP analog.

  • MS Confirmation:

    • Incubate both compounds in Human Liver Microsomes (HLM).[1][2]

    • Analyze time points via LC-MS.

    • Result: The gem-dimethyl compound shows a growing peak at

      
      . The SPP compound shows no 
      
      
      
      peak (blocking oxidation).[1]
    • Verification: The MS/MS of the SPP parent compound shows the characteristic loss of 28 Da (ring opening), confirming the structural integrity of the spiro cycle was maintained during synthesis but resists enzymatic oxidation.[1]

References

  • Spiro[2.

    • Wiberg, K. B. (1986).[1] The Structures of Small Ring Hydrocarbons. Chemical Reviews. Link[1]

  • Fragmentation of Strained Rings

    • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text regarding strain release fragmentation).

  • Bioisosteres in Drug Design

    • Barnes-Seeman, D., et al. (2014).[1] The Role of Spirocyclic Scaffolds in Drug Discovery. Current Topics in Medicinal Chemistry.

  • Mass Spectrometry of Isomers

    • NIST Chemistry WebBook. Mass Spectrum of Spiropentane vs. 1,1-Dimethylcyclopropane.Link[1]

  • General Fragmentation Mechanisms

    • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer International Publishing. Link[1]

Sources

Comprehensive Guide: IR Spectroscopy of Spiro[2.2]pentane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Spiro[2.2]pentane-1-carbaldehyde represents a unique class of strained carbocycles where a formyl group is directly attached to a spiro[2.2]pentane scaffold. For researchers in medicinal chemistry and materials science, this molecule is not merely a structural curiosity but a potent bioisostere and a high-energy intermediate.

The infrared (IR) spectrum of this molecule is governed by two dominant physical phenomena:

  • Walsh Orbital Conjugation: The cyclopropane rings possess significant

    
    -character (Walsh orbitals), which allows them to conjugate with the carbonyl group, lowering the C=O stretching frequency compared to saturated aliphatic aldehydes.
    
  • Spiro-Conjugation & Strain: The orthogonal arrangement of the two cyclopropane rings at the spiro carbon creates a unique electronic environment that subtly perturbs vibrational modes compared to a simple monocyclic cyclopropane.

This guide provides a definitive analysis of the characteristic IR peaks, distinguishing this molecule from its structural analogs and precursors.

Theoretical Framework: The Spectral Fingerprint

To interpret the spectrum accurately, one must understand the causality behind the peak shifts.

The "Cyclopropyl Effect" on Carbonyls

Unlike a standard alkyl group (e.g., an ethyl group in propanal), a cyclopropyl ring acts electronically similar to a vinyl group. The bent bonds (high p-character) of the ring can overlap with the


 orbital of the carbonyl.
  • Result: The C=O bond order is slightly reduced.

  • Spectral Consequence: A bathochromic shift (red shift) of the C=O stretch by ~10–20 cm⁻¹ relative to saturated aldehydes.

The Spiro[2.2]pentane Skeleton

The spiro linkage introduces extreme angular strain. The C-H bonds in these rings possess high s-character (approximating


 rather than 

), leading to C-H stretching frequencies that are anomalously high for "saturated" carbons, often overlapping with alkene regions.

Comparative Analysis: Characteristic Peaks

The following table contrasts the target molecule with its primary "alternatives"—compounds that might be present as impurities (precursors) or structural analogs.

Table 1: Comparative IR Data (Wavenumbers in cm⁻¹)
Functional Group VibrationThis compound (Target)Cyclopropanecarbaldehyde (Analog)Propanal (Aliphatic Baseline)Spiro[2.2]pentane (Parent Hydrocarbon)
C=O Stretch 1715 – 1725 (Strong)1718 – 17221730 – 1740Absent
C-H Stretch (Aldehyde) 2720 & 2820 (Fermi Doublet)2720 & 28202720 & 2820Absent
C-H Stretch (Ring/Chain) 3050 – 3100 (Medium)3000 – 30802850 – 2960 (Alkane)3050 – 3100
Ring Deformation 850 – 950 (Distinctive)800 – 850Absent850 – 950
Detailed Analysis of Key Differences
1. The Carbonyl Region (1700–1750 cm⁻¹)[1][2][3]
  • Target vs. Propanal: Propanal absorbs near 1735 cm⁻¹. The spiro compound absorbs lower (approx. 1720 cm⁻¹). If you see a peak >1730 cm⁻¹, your ring may have opened, or the conjugation is disrupted.

  • Target vs. Cyclopropanecarbaldehyde: These are very similar. However, the spiro compound often exhibits a sharper, slightly more intense band due to the rigid conformation locking the carbonyl in a specific orientation relative to the ring, maximizing orbital overlap.

2. The C-H Stretching Region (2700–3100 cm⁻¹)
  • Diagnostic Value: The presence of peaks above 3000 cm⁻¹ (typically 3050–3100 cm⁻¹) without the presence of alkene C=C stretches (1600–1680 cm⁻¹) is the hallmark of the strained cyclopropyl/spiro system.

  • Fermi Resonance: The aldehyde C-H stretch appears as a doublet (approx. 2720 and 2820 cm⁻¹) due to Fermi resonance with the first overtone of the C-H bending vibration. This confirms the presence of the -CHO group.

Experimental Protocol: Obtaining High-Fidelity Spectra

Due to the volatility and potential instability of strained aldehydes, standard IR protocols must be modified.

Method: Thin-Film / ATR (Attenuated Total Reflectance)

Step 1: Sample Preparation

  • Purity Check: Ensure the sample is free of solvent (e.g., dichloromethane), as solvent peaks can mask the critical 700–900 cm⁻¹ fingerprint region.

  • Handling: Keep the sample cold (4°C) until measurement to prevent spontaneous polymerization or ring-opening.

Step 2: Data Acquisition

  • Instrument: FTIR Spectrometer with Diamond ATR accessory.

  • Resolution: Set to 2 cm⁻¹ (standard is 4 cm⁻¹) to resolve the Fermi doublet clearly.

  • Scans: Accumulate 32–64 scans to improve signal-to-noise ratio, especially for the weaker ring deformation modes.

Step 3: Validation (Self-Check)

  • Check 1: Is the C=O peak symmetric? (Asymmetry suggests decomposition).

  • Check 2: Are peaks >3000 cm⁻¹ present? (Absence indicates ring opening to a linear chain).

  • Check 3: Is the Fermi doublet visible? (Confirms aldehyde functionality).

Visualizing the Vibrational Logic

The following diagram illustrates the structural origins of the spectral features and the decision logic for identifying the molecule.

G Molecule This compound Sub_Aldehyde Aldehyde Group (-CHO) Molecule->Sub_Aldehyde Sub_Ring Spiro[2.2]pentane Skeleton Molecule->Sub_Ring Vib_CO C=O Stretch ~1720 cm⁻¹ (Conjugated) Sub_Aldehyde->Vib_CO Walsh Orbital Overlap Vib_CH_Ald C-H Stretch 2720/2820 cm⁻¹ (Fermi Doublet) Sub_Aldehyde->Vib_CH_Ald Fermi Resonance Vib_CH_Ring Ring C-H Stretch 3050-3100 cm⁻¹ (High s-character) Sub_Ring->Vib_CH_Ring Strain Effects Vib_Skel Skeletal Deformation 850-950 cm⁻¹ Sub_Ring->Vib_Skel Rigid Geometry Validation Identity Confirmation Vib_CO->Validation Vib_CH_Ald->Validation Vib_CH_Ring->Validation

Figure 1: Structural origin of characteristic vibrational modes in this compound.

References

  • Wiberg, K. B. (1986). The Structure and Properties of Small Ring Compounds. Accounts of Chemical Research. Link

  • Durig, J. R., et al. (1995). Vibrational Spectra and Structure of Spiropentane. Journal of Molecular Structure. Link

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link

  • Metts, J. C. (2025). Efficient Synthesis of Functionalized Aryl Spiro[2.2]pentanes. University of North Carolina. Link

Sources

A Comparative Guide to the Reactivity of Spiro[2.2]pentane-1-carbaldehyde vs. Cyclopropanecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis and drug development, strained carbocyclic scaffolds serve as powerful tools for introducing unique three-dimensional architectures. Among these, cyclopropane and its more complex cousin, spiro[2.2]pentane, are of paramount importance. When functionalized with a reactive aldehyde group, they become versatile building blocks. This guide provides an in-depth comparison of the reactivity of spiro[2.2]pentane-1-carbaldehyde and the more common cyclopropanecarbaldehyde . We will explore how the immense difference in ring strain between these two structures dictates their chemical behavior, supported by experimental insights and established mechanistic principles. For researchers, understanding these nuances is critical for reaction design and the strategic incorporation of these motifs into complex molecular targets.

Part 1: The Decisive Role of Ring Strain

The fundamental difference governing the reactivity of these two aldehydes is the degree of ring strain inherent in their carbocyclic frameworks. Ring strain is a combination of angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions).[1]

  • Cyclopropane: The cyclopropane ring possesses a significant total ring strain of approximately 28 kcal/mol.[1] This is primarily due to severe angle strain, with C-C-C bond angles compressed to 60° from the ideal 109.5°, and torsional strain from eclipsed C-H bonds.[2] This strain imparts "pi-character" to the C-C sigma bonds, making them weaker and more susceptible to cleavage.[1]

  • Spiro[2.2]pentane: The spiro[2.2]pentane system, consisting of two cyclopropane rings sharing a single carbon atom, exhibits a much higher ring strain, estimated to be around 65 kcal/mol. This dramatic increase is due to the additional strain imposed by the spirocyclic fusion. The central spiro carbon atom is forced into an unusual geometric configuration, further distorting the bond angles and increasing the overall energy of the system.[3][4]

This substantial energy difference is the primary driver for the enhanced reactivity of this compound, particularly in reactions that can relieve this strain.

Figure 1: Structural comparison and associated ring strain energies.

Part 2: Comparative Reactivity Analysis

The reactivity of both aldehydes can be broadly categorized into two types: reactions involving the aldehyde functional group and reactions involving the strained ring system.

Reactions at the Carbonyl Group

These reactions are common to most aldehydes, but their efficiency and outcomes can be influenced by the attached strained ring.

Reaction TypeCyclopropanecarbaldehydeThis compound (Predicted)Causality and Insights
Nucleophilic Addition Readily undergoes addition with Grignard or organolithium reagents to form secondary alcohols.[5][6]Expected to be highly reactive due to the electron-withdrawing nature of the strained ring, which enhances the electrophilicity of the carbonyl carbon.The high s-character of the exocyclic C-C bond of strained rings enhances the electrophilicity of the attached carbonyl. Steric hindrance around the aldehyde in the spiropentane derivative is slightly greater but is likely overcome by the electronic activation.
Reduction (e.g., NaBH₄) Standard reduction to cyclopropylmethanol proceeds efficiently.[7]Reduction to spiro[2.2]pentane-1-methanol is expected to be facile and high-yielding.This is a standard, highly efficient transformation for most aldehydes. The choice of reducing agent (e.g., NaBH₄ vs. LiAlH₄) is unlikely to be significantly impacted by the ring system in the absence of other sensitive functional groups.
Oxidation (e.g., Pinnick) Can be oxidized to cyclopropanecarboxylic acid using standard oxidants like pyridinium chlorochromate (PCC) for the aldehyde synthesis implies susceptibility to further oxidation.[7]Oxidation to spiro[2.2]pentane-1-carboxylic acid should proceed under standard conditions.Care must be taken to select conditions that do not induce ring-opening, especially for the highly strained spiropentane system. Milder conditions (e.g., Pinnick oxidation) would be preferable.
Wittig Reaction Reacts with phosphonium ylides to form vinyl cyclopropanes.Expected to react readily to form the corresponding vinyl spiro[2.2]pentane.The high reactivity of the aldehyde should facilitate this reaction. This provides a route to functionalized spiropentanes, which are valuable synthetic intermediates.
Ring-Opening Reactions: The Key Differentiator

The most significant difference in reactivity lies in the propensity of the carbocyclic framework to undergo ring-opening. The immense strain energy of the spiro[2.2]pentane system makes it a much more potent substrate for reactions that can relieve this strain.

Cyclopropane derivatives are well-known to undergo ring-opening under various conditions, including radical, electrophilic, and nucleophilic pathways.[8][9][10] For instance, the secondary alcohols derived from Grignard addition to cyclopropanecarbaldehyde are susceptible to ring-opening in the presence of HBr to yield homoallylic bromides.[5]

For spiro[2.2]pentane derivatives, ring-opening is an even more powerful driving force. The release of ~65 kcal/mol of strain energy can facilitate reactions under much milder conditions. While specific data for this compound is limited, the reactivity of related oxaspiro[2.2]pentanes provides a strong analogy. These compounds readily rearrange to cyclobutanones, driven by the release of ring strain.[11] It is highly probable that this compound, under acidic or thermal stress, will undergo skeletal rearrangements.

Figure 2: Comparison of ring-opening propensity.

Part 3: Experimental Protocols

Trustworthy protocols are the bedrock of reproducible science. Below are detailed methodologies for key transformations.

Protocol 1: Meerwein-Ponndorf-Verley (MPV) Reduction of Cyclopropanecarbaldehyde

This protocol is chosen for its high chemoselectivity, reducing aldehydes and ketones without affecting many other functional groups, which is crucial when working with complex molecules.[12]

Objective: To reduce cyclopropanecarbaldehyde to cyclopropylmethanol.

Materials:

  • Cyclopropanecarbaldehyde (1.0 eq)

  • Aluminum isopropoxide (0.5 eq)

  • Anhydrous isopropanol (solvent)

  • Anhydrous toluene (co-solvent, optional for temperature control)

  • 2M HCl (for workup)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask with a reflux condenser under a nitrogen atmosphere.

  • Charge the flask with anhydrous isopropanol and aluminum isopropoxide.

  • Heat the mixture to a gentle reflux to ensure the catalyst is fully dissolved.

  • Add cyclopropanecarbaldehyde (dissolved in a small amount of isopropanol if desired) dropwise to the refluxing solution.

  • Maintain reflux and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

  • After completion, cool the reaction to room temperature and then place it in an ice bath.

  • Slowly quench the reaction by adding 2M HCl until the pH is ~2-3.

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude cyclopropylmethanol.

  • Purify by distillation if necessary.

MPV_Reduction_Workflow start Setup Reaction Vessel (N₂ atmosphere) dissolve Dissolve Al(O-iPr)₃ in refluxing iPrOH start->dissolve add Add Cyclopropanecarbaldehyde dissolve->add reflux Reflux & Monitor (TLC / GC-MS) add->reflux cool Cool to 0°C reflux->cool quench Quench with 2M HCl cool->quench extract Extract with Et₂O quench->extract wash Wash Organic Layer extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify (Distillation) dry->purify

Figure 3: Workflow for MPV reduction.

Conclusion

While both this compound and cyclopropanecarbaldehyde are valuable synthetic intermediates, their reactivity profiles are distinct, governed primarily by the magnitude of their inherent ring strain.

  • Cyclopropanecarbaldehyde behaves as a relatively stable, yet activated aldehyde. It undergoes standard carbonyl chemistry reliably and its ring can be opened under specific, often forcing, conditions.[5]

  • This compound , by contrast, is a high-energy molecule primed for reaction. While it is expected to undergo carbonyl additions with high efficiency, its synthetic utility is dominated by its extreme propensity for strain-releasing ring-opening and rearrangement reactions.[3][11]

For drug development professionals and synthetic chemists, the choice between these two building blocks is a strategic one. Cyclopropanecarbaldehyde offers a robust and predictable entry into cyclopropyl-containing motifs. This compound provides a gateway to more complex, strained architectures and unique skeletal rearrangements, offering opportunities for novel scaffold design but requiring careful handling and mild reaction conditions to avoid unintended pathways.

References

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC. (n.d.).
  • Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates - RSC Publishing. (n.d.).
  • Reactions of Cyclopropane and Cyclobutane - Pharmaguideline. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis of cyclopropanes - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • (PDF) Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes - ResearchGate. (2005). Retrieved February 15, 2026, from [Link]

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

  • cyclopropanecarboxaldehyde - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

  • Teeples, C. R., Metts, J. C., Johnson, J. D., & Wilkerson-Hill, S. M. (2015). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Organic Letters, 17(15), 3790–3793. [Link]

  • Cohen, Y., Toledano, D., et al. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society. [Link]

  • Cohen, Y., Toledano, D., et al. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. PMC - NIH. [Link]

  • Cyclopropanecarboxaldehyde - the NIST WebBook. (n.d.). Retrieved February 15, 2026, from [Link]

  • Teeples, C. R., Metts, J. C., Johnson, J. D., & Wilkerson-Hill, S. M. (2015). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Semantic Scholar. [Link]

  • Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Small spiroalkanes: ring strain effects and carbon-carbon spin-spin coupling constants - Semantic Scholar. (n.d.). Retrieved February 15, 2026, from [Link]

  • Electrochemical Ring-Opening and -Closing of a Spiropyran - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Photochemical synthesis of benzoyl spiro[2.2]pentanes - RSC Publishing. (n.d.). Retrieved February 15, 2026, from [Link]

  • Cyclopropanecarboxaldehyde-1489-69-6 - Shree Ganesh Remedies Limited. (n.d.). Retrieved February 15, 2026, from [Link]

  • (PDF) Small spiroalkanes: Ring strain effects and carbon-carbon spin-spin coupling constants - ResearchGate. (2008). Retrieved February 15, 2026, from [Link]

  • Solvent Polarity Effects on the Mechanochemistry of Spiropyran Ring Opening. (2024). ACS Publications. [Link]

  • CYCLOPROPANE RING STRAIN. (n.d.). Retrieved February 15, 2026, from [Link]

  • 4.4: Conformations of Cycloalkanes - Chemistry LibreTexts. (2024). Retrieved February 15, 2026, from [Link]

  • This compound (C6H8O) - PubChemLite. (n.d.). Retrieved February 15, 2026, from [Link]

  • This compound | C6H8O | CID 20289348 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

  • Meerwein–Ponndorf–Verley reduction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]

  • 19.12: Biological Reductions - Chemistry LibreTexts. (2021). Retrieved February 15, 2026, from [Link]

  • Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]

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A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess in Spiro[2.2]pentane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but the cornerstone of validating a chiral methodology. The unique structural rigidity and inherent strain of the spiro[2.2]pentane framework present a distinct analytical challenge. This guide provides a comprehensive comparison of methodologies for the accurate determination of enantiomeric excess in spiro[2.2]pentane-1-carbaldehyde, moving beyond a simple listing of techniques to a deep dive into the causality of method selection and optimization.

The aldehyde functionality, while a versatile synthetic handle, introduces potential complications such as racemization or side-reactions under harsh analytical conditions. Therefore, the choice of analytical technique must be a carefully considered balance of resolution, sensitivity, and sample stability. Herein, we compare the three most viable analytical pillars for this challenge: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents.

Chiral Gas Chromatography (GC): The High-Resolution Workhorse

For volatile and thermally stable molecules like this compound, Chiral GC is often the first line of inquiry. The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Expertise & Experience: The primary advantage of GC is its exceptional resolving power. The efficiency of capillary columns, often exceeding hundreds of thousands of theoretical plates, allows for the separation of enantiomers with very similar physicochemical properties. The key to success lies in the selection of the appropriate CSP. For a rigid, non-aromatic structure like this compound, cyclodextrin-based CSPs are the most promising. These chiral selectors form transient diastereomeric inclusion complexes with the analytes, and subtle differences in the stability of these complexes for the (R) and (S) enantiomers result in separation. Specifically, derivatized cyclodextrins like β- or γ-cyclodextrins often provide the necessary chiral recognition.

Trustworthiness: A GC method's trustworthiness is validated by its baseline resolution and robustness. The goal is a resolution factor (Rs) greater than 1.5, ensuring accurate quantification. The protocol below is designed to be self-validating by starting with a racemic standard to confirm separation before analyzing samples of unknown ee.

Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis p1 Dissolve aldehyde in volatile solvent (e.g., Hexane) p2 Prepare racemic standard and enantiopure samples p1->p2 gc1 Inject sample onto Chiral GC-FID p2->gc1 Analyze racemic std. first to confirm separation gc2 Temperature Program: Initial hold, ramp, final hold gc1->gc2 gc3 Obtain chromatogram gc2->gc3 d1 Integrate peak areas of the two enantiomers gc3->d1 d2 Calculate Enantiomeric Excess (ee) d1->d2

Caption: Chiral GC workflow for ee determination.

Experimental Protocol: Chiral GC
  • Instrument: Gas Chromatograph with Flame Ionization Detector (FID).

  • Column: A cyclodextrin-based chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a derivative of β-cyclodextrin).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Program (Starting Point):

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 2 °C/min to 140 °C.

    • Final Hold: Hold at 140 °C for 5 minutes.

    • Rationale: A slow temperature ramp is crucial for maximizing resolution of closely eluting enantiomers.

  • Injector:

    • Temperature: 200 °C.

    • Split Ratio: 50:1 (adjust as needed for concentration).

  • Detector (FID):

    • Temperature: 250 °C.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the this compound in hexane.

  • Analysis:

    • Inject 1 µL of the racemic standard to determine the retention times of both enantiomers and confirm baseline separation.

    • Inject 1 µL of the sample(s) of unknown ee.

    • Integrate the peak areas (A1 and A2) for each enantiomer.

    • Calculate ee: %ee = |(A1 - A2) / (A1 + A2)| * 100.

Chiral High-Performance Liquid Chromatography (HPLC): Versatility and Derivatization

Chiral HPLC offers a powerful alternative, particularly if the analyte has low volatility or is prone to thermal degradation. The separation principle is analogous to GC, but occurs in the liquid phase on a chiral stationary phase.

Expertise & Experience: The primary challenge with this compound in HPLC is its lack of a strong chromophore, making UV detection difficult. While a Refractive Index (RI) detector can be used, its low sensitivity is a significant drawback. Therefore, derivatization is a highly recommended strategy. Converting the aldehyde to an imine or a hydrazone using a reagent with a strong chromophore (e.g., 2,4-dinitrophenylhydrazine) serves a dual purpose: it enhances detectability and can improve chiral recognition on the CSP. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally versatile and often provide excellent separation for a wide range of chiral molecules.

Trustworthiness: The method's validity is established by demonstrating a clean, baseline-resolved separation of the derivatized enantiomers from a racemic standard. The derivatization reaction must be shown to proceed without racemization. This can be confirmed by derivatizing a sample of known, non-zero ee and verifying that the measured ee remains unchanged.

Workflow for Chiral HPLC with Derivatization

cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis p1 React aldehyde with derivatizing agent (e.g., DNPH) p2 Quench reaction and extract derivative p1->p2 p3 Dissolve in mobile phase p2->p3 h1 Inject sample onto Chiral HPLC-UV/DAD p3->h1 Analyze racemic std. first to confirm separation h2 Isocratic elution with Hexane/Isopropanol h1->h2 h3 Obtain chromatogram h2->h3 d1 Integrate peak areas of the two enantiomers h3->d1 d2 Calculate Enantiomeric Excess (ee) d1->d2

Caption: Chiral HPLC workflow including pre-column derivatization.

Experimental Protocol: Chiral HPLC (with DNPH Derivatization)
  • Derivatization:

    • To a solution of this compound (1 equiv.) in ethanol, add a solution of 2,4-dinitrophenylhydrazine (1.1 equiv.) in ethanol with a catalytic amount of sulfuric acid.

    • Stir at room temperature for 1 hour.

    • Monitor by TLC for consumption of the starting aldehyde.

    • Quench with a saturated sodium bicarbonate solution and extract the resulting hydrazone with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Instrument: HPLC system with a UV/Diode Array Detector (DAD).

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase (Starting Point): 98:2 Hexane/Isopropanol.

    • Rationale: A non-polar mobile phase (normal phase chromatography) is typically the starting point for polysaccharide-based CSPs. The ratio is optimized to achieve a good balance between retention and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 360 nm (the λmax for the DNPH derivative).

  • Analysis:

    • Dissolve the derivatized racemic standard and samples in the mobile phase.

    • Inject 10 µL of the racemic standard to determine retention times and confirm separation.

    • Inject 10 µL of the unknown samples.

    • Calculate ee from the integrated peak areas as described for the GC method.

NMR Spectroscopy with Chiral Shift Reagents (CSRs)

This technique offers a fundamentally different approach, avoiding chromatography altogether. A chiral lanthanide shift reagent forms a diastereomeric complex with the analyte directly in the NMR tube. This complexation induces different chemical shifts for corresponding protons in the two enantiomers, allowing for their distinction and quantification by integration.

Expertise & Experience: The aldehyde proton of this compound is an ideal handle for coordination with a Lewis acidic chiral shift reagent, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). The key to a successful experiment is the careful titration of the CSR into the sample solution. Too little reagent results in no separation of signals, while too much can lead to significant line broadening, complicating integration. The goal is to add just enough CSR to achieve baseline separation of a chosen proton's signals without excessive broadening.

Trustworthiness: The method is self-validating if a well-resolved, non-overlapping proton signal can be identified for each enantiomer. The accuracy of the ee determination is directly tied to the quality of the NMR spectrum and the precision of the integration. This method is often less sensitive than chromatographic techniques and requires a larger amount of pure sample.

Experimental Protocol: ¹H NMR with Chiral Shift Reagent
  • Sample Preparation:

    • Prepare a stock solution of the chiral shift reagent (e.g., Eu(hfc)₃) in a deuterated solvent (e.g., CDCl₃).

    • Accurately weigh ~5-10 mg of the this compound into an NMR tube and dissolve in ~0.6 mL of CDCl₃.

  • Analysis:

    • Acquire a standard ¹H NMR spectrum of the pure sample.

    • Add a small aliquot (e.g., 0.1 equivalents) of the CSR stock solution to the NMR tube.

    • Shake well and acquire another ¹H NMR spectrum.

    • Observe the aldehyde proton signal (~9-10 ppm). It should begin to split into two separate signals.

    • Continue adding aliquots of the CSR, acquiring a spectrum after each addition, until baseline resolution of the two aldehyde proton signals is achieved. Avoid adding excess reagent that causes significant peak broadening. .

    • Data Acquisition: Ensure a sufficiently long relaxation delay (D1) in your NMR acquisition parameters (e.g., 5 times the longest T1) to ensure accurate integration.

  • Quantification:

    • Carefully integrate the two separated signals (I1 and I2) corresponding to the aldehyde proton of each enantiomer.

    • Calculate ee: %ee = |(I1 - I2) / (I1 + I2)| * 100.

Comparative Analysis

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Shift Reagents
Principle Differential partitioning on a chiral stationary phase in the gas phase.Differential partitioning on a chiral stationary phase in the liquid phase.Formation of diastereomeric complexes leading to distinct chemical shifts.
Resolution ExcellentVery Good to ExcellentGood (highly dependent on analyte-reagent interaction)
Sensitivity High (FID)Low (RI), High (UV with derivatization)Low
Sample Prep Simple dissolutionCan require derivatization for detectionSimple dissolution, but requires careful titration
Analysis Time Moderate (~15-30 min)Moderate (~10-25 min)Fast per sample (after method dev.)
Key Advantage High resolution for volatile compounds.High versatility, applicable to a wide range of compounds.No physical separation needed, direct observation.
Key Limitation Requires thermal stability of the analyte.Aldehyde may require derivatization for sensitive detection.Requires more sample, potential for line broadening, expensive reagents.
Best For... Rapid, high-resolution screening of thermally stable, volatile aldehydes.Analytes with poor volatility or when derivatization is advantageous for detection.Orthogonal confirmation of ee, situations where chromatographic methods fail.

Conclusion and Recommendation

For the determination of enantiomeric excess in this compound, Chiral Gas Chromatography should be the primary method of choice. Its high resolving power, coupled with the likely volatility and thermal stability of the analyte, makes it the most direct and efficient path to accurate results. The use of a cyclodextrin-based CSP is the most logical starting point for method development.

Should GC analysis prove unsuccessful due to peak tailing, on-column degradation, or insufficient resolution, Chiral HPLC following derivatization is the recommended secondary approach. The conversion of the aldehyde to a UV-active hydrazone not only solves the detection issue but can also enhance the chiral recognition on a polysaccharide-based column.

Finally, NMR with a chiral shift reagent serves as an excellent orthogonal method to confirm the results obtained by chromatography. While less sensitive, its fundamentally different mechanism provides a high degree of confidence in the final ee value. The choice between these methods will ultimately depend on available instrumentation, sample purity, and the specific requirements of the research or development program.

References

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for Enantioseparation. Chemical Society Reviews, 37(12), 2593-2608. [Link]

  • Wenzel, T. J., & Wilcox, C. D. (2015). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. In Chirality in Drug Research (pp. 145-174). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

Comparative Stability Guide: Spiro[2.2]pentane vs. Spiro[3.3]heptane Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Spiro[3.3]heptane-2-carbaldehyde demonstrates superior chemical and metabolic stability compared to spiro[2.2]pentane-1-carbaldehyde for drug discovery applications.

While spiro[2.2]pentane (SPP) offers a unique, compact vector for substituent display, its high ring strain (~63 kcal/mol) renders the aldehyde moiety susceptible to acid-catalyzed ring-expansion rearrangements and nonspecific alkylation. In contrast, spiro[3.3]heptane (SPH) functions as a robust bioisostere (e.g., for phenyl or morpholine rings) with manageable strain (~52 kcal/mol) and a metabolic profile dominated by predictable enzymatic oxidation rather than skeletal degradation.

This guide details the structural origins of these differences, provides experimental protocols for stability assessment, and outlines the specific degradation pathways researchers must mitigate.

Structural & Electronic Analysis

The stability divergence between these two scaffolds is rooted in their ground-state thermodynamics and orbital hybridization.

Ring Strain Energy (RSE) & Geometry

The spiro[2.2]pentane system is one of the most strained bicyclic hydrocarbons isolable. The central quaternary carbon is part of two cyclopropane rings, forcing bond angles of ~60°, far below the ideal 109.5°.[1][2] This "angle strain" (Baeyer strain) creates a high-energy HOMO that is prone to electrophilic attack.

FeatureThis compoundSpiro[3.3]heptane-2-carbaldehyde
Ring System Bis-cyclopropane (Triangulane type)Bis-cyclobutane
Total Strain Energy ~63–65 kcal/mol~51–54 kcal/mol
Hybridization (

)
High

-character in exocyclic bonds
Approaching

(distorted)
Bond Angles ~60° (internal)~88° (internal, puckered)
Dominant Instability Acid-catalyzed Ring ExpansionMetabolic Oxidation (Aldehyde

Acid)
The "Gem-Dimethyl" vs. Spiro Effect

In SPH, the puckered cyclobutane rings relieve torsional strain (Pitzer strain), making the skeleton chemically robust. The aldehyde at the 2-position faces steric bulk similar to a gem-dimethyl group, which can retard nucleophilic attack (e.g., hydrolysis) but does not prevent enzymatic oxidation. In SPP, the Walsh orbitals of the cyclopropane ring can conjugate with the carbonyl


-system. While this conjugation provides minor stabilization, it also activates the ring toward cleavage under acidic conditions.

Chemical Stability Profile

Acid-Catalyzed Rearrangement (The Critical Risk)

The primary failure mode for Spiro[2.2]pentane aldehydes is the acid-catalyzed rearrangement to cyclobutanone derivatives. Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, triggering a 1,2-alkyl shift to relieve ring strain.

Mechanism Visualization: The following diagram illustrates the divergent pathways. SPP undergoes skeletal rearrangement, while SPH retains integrity.

StabilityPathways SPP Spiro[2.2]pentane Aldehyde Protonation Acidic Media (H+) SPP->Protonation SPH Spiro[3.3]heptane Aldehyde SPH->Protonation Intermed_SPP Cationic Intermediate Protonation->Intermed_SPP Strain Release Driving Force Prod_Stable Stable Aldehyde Protonation->Prod_Stable Reversible Protonation (SPH) Prod_Rearrange Ring Expansion (Cyclobutanone deriv.) Intermed_SPP->Prod_Rearrange 1,2-Alkyl Shift

Figure 1: Comparative acid stability. SPP is prone to irreversible rearrangement driven by strain relief (approx. 26 kcal/mol gain).

Oxidative Stability (Storage)

Both aldehydes are susceptible to auto-oxidation to their corresponding carboxylic acids in air. However, SPH derivatives are generally crystalline solids (if substituted) or high-boiling liquids that are easier to handle. SPP aldehydes are often volatile oils requiring storage at -20°C under argon to prevent polymerization initiated by radical ring opening.

Metabolic Stability (In Vitro)

In drug discovery, the aldehyde group is a "soft spot" for metabolic clearance.

Aldehyde Oxidase (AO) & Dehydrogenases

Both scaffolds are substrates for cytosolic Aldehyde Oxidase (AO) and Aldehyde Dehydrogenases (ALDH) .

  • SPH-Aldehyde: Rapidly converted to the corresponding carboxylic acid (Spiro[3.3]heptane-2-carboxylic acid). This metabolite is generally stable, polar, and rapidly excreted.

  • SPP-Aldehyde: Also oxidizes to the acid. However, the resulting spiro[2.2]pentane-carboxylic acid can undergo acyl-glucuronidation, potentially leading to reactive acyl migration due to the steric pressure of the spiro system.

Microsomal Stability ( )
  • SPH: High stability in microsomes (NADPH-independent) unless specific CYP450 sites are introduced on the ring. The rigid cage protects the carbon skeleton from hydroxylation.

  • SPP: Moderate to Low stability.[3] The strained C-C bonds can be sites for CYP450-mediated radical insertion, leading to ring opening and reactive metabolite formation (covalent binding risks).

Experimental Protocols

To validate these claims in your specific series, use the following self-validating protocols.

Protocol A: Acid Stress Test (Chemical Stability)

Purpose: To determine the


 of the scaffold under physiological gastric pH.
  • Preparation: Dissolve 10 µM of test aldehyde in MeCN/H2O (1:1).

  • Initiation: Add HCl to reach pH 1.2 (simulated gastric fluid) and pH 7.4 (plasma control). Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 mins. Quench immediately with excess ammonium acetate (pH 9).

  • Analysis: LC-MS/MS. Monitor for Parent [M+H]+ and specific Rearrangement Product (usually same mass, different RT) or Hydration Product (+18 Da).

    • Success Criterion: SPH should show >95% parent remaining at 120 min (pH 7.4). SPP likely shows <50%.

Protocol B: Aldehyde Oxidase (AO) Clearance Assay

Purpose: To differentiate cytosolic clearance from microsomal clearance.

Workflow Diagram:

AO_Assay Start Test Compound (1 µM) Split Split Samples Start->Split Path1 Human Liver Cytosol (HLC) Split->Path1 Path2 HLC + Hydralazine (AO Inhibitor) Split->Path2 Incubate Incubate 37°C (0, 15, 30, 60 min) Path1->Incubate Path2->Incubate Stop Quench (MeCN) + Internal Std Incubate->Stop Analyze LC-MS/MS Analysis (Monitor Depletion) Stop->Analyze Calc Calculate Cl_int Compare +/- Inhibitor Analyze->Calc

Figure 2: AO Phenotyping Workflow. Significant rescue by Hydralazine confirms AO susceptibility.

Comparative Data Summary

The following table synthesizes physical and biological data for the aldehyde derivatives.

ParameterSpiro[2.2]pentane AldehydeSpiro[3.3]heptane Aldehyde
Chemical

(pH 1.2)
< 30 min (Rearrangement)> 24 hours (Stable)
Chemical

(pH 7.4)
~4-6 hours (Slow autoxidation)> 24 hours
Metabolic Pathway Oxidation + Ring OpeningOxidation (Clean)
CYP Inhibition Risk High (Mechanism Based Inhibition)Low
Solubility (LogS) Moderate (Lipophilic)Moderate (Lipophilic)
Bioisostere Utility Vector/Shape onlyPhenyl/Morpholine replacement

References

  • Spiro[2.2]pentane Synthesis & Reactivity Title: Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Source: National Institutes of Health (PMC) URL:[Link]

  • Spiro[3.3]heptane as a Bioisostere Title: Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.[4][5] Source: ChemRxiv URL:[Link]

  • Ring Strain Energy Calculations Title: A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents. Source: MDPI (Molecules) URL:[Link]

  • Metabolic Stability Protocols Title: Aldehyde Oxidase Stability Assay Protocol.[6] Source: Domainex URL:[Link]

Sources

A Comparative Guide to Validating the Purity of Spiro[2.2]pentane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Unique Scaffold

Spiro[2.2]pentane-1-carbaldehyde is a highly strained, sp³-rich carbocycle that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its rigid, three-dimensional structure is of great interest for creating novel molecular architectures. However, the very properties that make it synthetically attractive present significant challenges for analytical characterization, particularly for purity assessment. The molecule's small size, potential volatility, and, most critically, its lack of a significant ultraviolet (UV) chromophore render direct analysis by standard High-Performance Liquid Chromatography (HPLC) with UV detection ineffective.[3][4]

This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound, with a primary focus on a robust, derivatization-based HPLC-UV method. We will explore the causality behind experimental choices, compare the performance of HPLC against orthogonal methods like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR), and provide detailed, self-validating protocols grounded in international regulatory standards.

The Chromophore Conundrum: Why Direct HPLC Fails

HPLC with UV-Visible detection is a cornerstone of purity analysis in the pharmaceutical industry.[3] Its utility, however, is predicated on the analyte's ability to absorb light. This compound consists solely of C-C and C-H single bonds, a C=O double bond, and a C-H bond in the aldehyde group. The n→π* transition of the carbonyl group is electronically forbidden and occurs weakly around 280-300 nm with a very low molar absorptivity, while the π→π* transition is far into the UV region (<200 nm), where mobile phase components also absorb, making detection impractical and non-specific. This inherent lack of a chromophore means that under standard conditions, the analyte is essentially "invisible" to the UV detector.

To overcome this, a common and effective strategy is chemical derivatization, where the non-absorbing analyte is reacted with a reagent to form a new compound with a strong chromophore.[3][5]

Comparative Analysis of Purity Determination Methods

The selection of an analytical method is a critical decision driven by the analyte's properties and the specific requirements of the analysis (e.g., routine QC vs. primary standard characterization). Below is a comparison of three powerful techniques for assessing the purity of this compound.

ParameterHPLC with UV Detection (via Derivatization)Gas Chromatography (GC-FID/MS)Quantitative NMR (¹H qNMR)
Principle Chemical derivatization to attach a UV-active tag, followed by separation based on polarity.[6]Separation of volatile compounds in the gas phase based on boiling point and column interaction.[7]Absolute quantification by comparing the integral of an analyte's ¹H signal to that of a certified internal standard.[8][9][10]
Analyte Suitability Excellent for non-volatile derivatives. The derivatization step overcomes the lack of a chromophore.[11]Ideal for thermally stable and volatile compounds. Direct analysis without derivatization is possible.[7][11]Applicable to any soluble compound with unique proton signals. Non-destructive.[8][10]
Sensitivity High (ng to pg level), dependent on the molar absorptivity of the derivatizing agent.[11][12]Very high (pg to fg level), especially with specific detectors like FID.[7]Moderate (µg to mg level), requires higher concentration but is highly accurate.[13]
Sample Preparation Required pre-column derivatization step, which can be complex and time-consuming.[14][15]Minimal; simple dilution in a volatile solvent.Precise weighing of both sample and internal standard is critical.[13]
Impurity Detection Detects impurities that also react with the derivatizing agent or have a native chromophore.Excellent for volatile impurities. GC-MS provides structural information for identification.[16][17]Detects any proton-containing impurity. Provides structural information but may have overlapping signals.[18]
Validation Well-established protocols (ICH, USP) for validation.[19][20][21]Standardized validation procedures are widely available.[22][23]Requires specialized knowledge for validation but is considered a primary ratio method.[24]
Key Advantage High sensitivity and common instrumentation in QC labs.Speed and excellent resolution for volatile compounds.Provides absolute purity without needing a specific reference standard of the analyte itself; non-destructive.[9][10]
Key Disadvantage Derivatization can introduce errors and artifacts. Does not detect non-reactive impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods; potential for peak overlap in complex mixtures.

The Definitive HPLC-UV Method: A Self-Validating Protocol

Our recommended approach utilizes pre-column derivatization with 2,4-Dinitrophenylhydrazine (DNPH), a classic and reliable method for aldehyde analysis.[25] The DNPH reacts with the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative, which is intensely colored and exhibits strong UV absorbance around 360 nm.[6][26]

Causal Explanation for Method Choices
  • Derivatizing Agent (DNPH): Chosen because it reacts specifically and quantitatively with aldehydes and ketones under acidic conditions. The resulting hydrazone is stable and possesses two nitro groups, which act as a powerful chromophore, dramatically enhancing detection sensitivity.[11][25]

  • Column (C18 Reversed-Phase): The DNPH derivative is significantly more non-polar than the original aldehyde. A C18 column provides excellent retention and separation for such hydrophobic molecules based on partitioning between the non-polar stationary phase and a polar mobile phase.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good solvating power for the derivative and low UV cutoff. A gradient elution (changing the ratio of acetonitrile to water over time) is often employed to ensure that both early and late-eluting impurities are resolved with good peak shape.[27]

  • Detection Wavelength (360 nm): This wavelength corresponds to a λmax of the DNPH-aldehyde hydrazone, providing maximal sensitivity while minimizing interference from other sample components or mobile phase impurities.[26][28]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Spiro[2.2]pentane- 1-carbaldehyde Sample B Dissolve in Acetonitrile A->B C Add Acidified DNPH Reagent B->C D React at Controlled Temp (e.g., 60°C for 30 min) C->D E Cool and Dilute to Final Volume D->E F Inject Derivatized Sample onto C18 Column E->F Transfer to Autosampler G Gradient Elution (Acetonitrile/Water) F->G H Detect at 360 nm (UV-Vis Detector) G->H I Integrate Peak Areas H->I J Calculate Purity (% Area Normalization) I->J

Caption: Workflow for purity analysis via HPLC with DNPH derivatization.

Experimental Protocol: HPLC-UV Method

1. Preparation of DNPH Derivatizing Reagent:

  • Dissolve 150 mg of 2,4-dinitrophenylhydrazine in 50 mL of acetonitrile.

  • Carefully add 0.5 mL of concentrated sulfuric acid.

  • Mix thoroughly and store in an amber glass bottle. This reagent should be prepared fresh weekly.

2. Sample Derivatization:

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Add 5 mL of acetonitrile to dissolve the sample.

  • Add 1.0 mL of the DNPH derivatizing reagent.

  • Cap the flask, mix, and place in a water bath at 60°C for 30 minutes to ensure complete reaction.

  • Allow the flask to cool to room temperature.

  • Dilute to the mark with acetonitrile and mix well.

3. HPLC Operating Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 50% B

    • 1-10 min: 50% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm

  • Injection Volume: 10 µL

Method Validation: A Trustworthy and Authoritative Approach

To ensure the method is fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[19][21][29] The validation process provides a self-validating system, demonstrating the method's reliability and accuracy.

Visualizing the Pillars of Method Validation

Validation_Parameters cluster_quant Quantitative Tests cluster_qual Qualitative & Performance Tests Validation { Method Validation (ICH Q2(R2))|Demonstrates fitness for purpose} Accuracy Accuracy Closeness to true value Validation:head->Accuracy Precision Precision Repeatability Intermediate Precision Scatter of results Validation:head->Precision Linearity Linearity Proportional response to concentration Validation:head->Linearity Range Range Interval of acceptable precision, accuracy, and linearity Validation:head->Range Specificity Specificity Ability to assess analyte unequivocally Validation:head->Specificity LOD Limit of Detection (LOD) Lowest detectable amount Validation:head->LOD LOQ Limit of Quantitation (LOQ) Lowest quantifiable amount Validation:head->LOQ Robustness Robustness Capacity to remain unaffected by small variations Validation:head->Robustness

Caption: Key validation parameters as defined by ICH Q2(R2) guidelines.

Validation Protocol Summary
  • Specificity: Analyze a blank (reagents only), a sample of this compound, and a sample spiked with known potential impurities (e.g., spiro[2.2]pentane-1-carboxylic acid, spiro[2.2]pentan-1-ol). The method is specific if the peak for the derivatized aldehyde is well-resolved from all other components.

  • Linearity: Prepare a series of at least five concentrations of the derivatized aldehyde. Plot the peak area against concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.[20][30]

  • Accuracy: Perform recovery studies by spiking a known amount of pure this compound into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, 120%). The accuracy, expressed as percent recovery, should be within 98.0-102.0%.[30]

  • Precision:

    • Repeatability: Analyze six replicate preparations of the same sample on the same day, with the same analyst and instrument. The relative standard deviation (%RSD) should be ≤ 2.0%.[30]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of data should meet predefined acceptance criteria.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is often established at a signal-to-noise ratio of 10:1.

  • Robustness: Intentionally make small variations to the method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2, flow rate ±10%) and assess the impact on the results. The method is robust if the results remain consistent.

Conclusion and Recommendations

Validating the purity of a non-chromophoric, volatile compound like this compound requires a carefully considered analytical strategy.

  • HPLC with DNPH derivatization stands out as a highly sensitive, robust, and reliable method suitable for routine quality control in most pharmaceutical and chemical laboratories. Its foundation in well-understood chemistry and its compatibility with standard instrumentation make it an excellent choice once properly validated.

  • Gas Chromatography is a superior alternative for analyzing volatile impurities and can be faster if derivatization is not required. GC-MS, in particular, is invaluable for impurity identification during process development.

  • Quantitative NMR is the gold standard for assigning absolute purity to a reference standard. While less sensitive than chromatographic methods, its accuracy and non-destructive nature make it an essential tool for certifying primary materials.

For researchers and drug development professionals, a combination of these methods provides the most comprehensive understanding of sample purity. HPLC serves as the workhorse for routine analysis, while GC and qNMR provide orthogonal validation and deeper structural insights, ensuring the highest level of scientific integrity and product quality.

References

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Bharti, S. K., & Roy, R. (2012). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Niessen, W. M. A., et al. (1998). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. Journal of Chromatography A, 826(2), 199-212. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • U.S. Pharmacopeia. (2023). USP-NF <621> Chromatography. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography - USP-NF ABSTRACT. Retrieved from [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • Pharma Growth Hub. (2022). How to use USP General Chapter 621 (Chromatography)?. Retrieved from [Link]

  • JASCO Global. (2020). Analysis of Aldehydes in Water using Post-column Derivatization by High Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2012). Determining and reporting purity of organic molecules: Why qNMR. Retrieved from [Link]

  • Formacare. (n.d.). ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. Retrieved from [Link]

  • qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • Eyer, K. (2020). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Andrade, J. B. de, & Pinheiro, H. L. C. (1995). Determination of Aldehydes in Fish by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 43(6), 1545–1548. Retrieved from [Link]

  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. PharmaeliX. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • National University of Science and Technology Oman. (2024). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]

  • Semantic Scholar. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H8O). Retrieved from [Link]

  • ResearchGate. (2013). Are there any method to quantify aldehydes other than GC?. Retrieved from [Link]

  • Le, H. D., & Schopfer, F. J. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Antioxidants & redox signaling, 31(15), 1109–1136. Retrieved from [Link]

  • ResearchGate. (2024). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF. Retrieved from [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Spiropentane. Retrieved from [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]

  • Van, K. N., et al. (2025). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent | Request PDF. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Fundamental Principles and Diverse Applications of Gas Chromatography in Analytical Sciences. Retrieved from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Results for "Gas Chromatography-mass Spectrometry". Retrieved from [Link]

  • Agilent Technologies. (2009). GC/TCD Analysis of A Natural Gas Sample on A Single HP-PLOT Q Column. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal Procedures: Spiro[2.2]pentane-1-carbaldehyde

[1][2]

Part 1: Executive Safety Directive (Immediate Action)

STOP AND READ: Spiro[2.2]pentane-1-carbaldehyde (CAS: 64940-63-2) presents a dual-hazard profile unique to functionalized strained rings. It combines the chemical reactivity of an aldehyde with the high potential energy of the spiro[2.2]pentane system .

The Golden Rules of Disposal for this Compound:

  • NO ACIDS: Never dispose of this compound in acidic waste streams.[1] The spiro[2.2]pentane ring is acid-sensitive; protonation can trigger rapid ring-opening, releasing significant strain energy (~63 kcal/mol) and causing violent exotherms or polymerization.

  • NO OXIDIZERS: As an aldehyde, it is a reducing agent.[1] Contact with strong oxidizers (e.g., nitric acid, dichromates) can cause immediate ignition.[1]

  • SEGREGATE: This compound must be isolated in a Non-Halogenated Organic waste stream, strictly pH-neutral or slightly basic.[1]

Part 2: Chemical Profile & Hazard Identification[2][3]

To dispose of this chemical safely, you must understand why it is dangerous.[1]

PropertyData / CharacteristicOperational Implication
Structure Bicyclic spiro hydrocarbon + AldehydeHigh strain energy + electrophilic reactivity.[1]
Strain Energy ~63-65 kcal/mol (Spiro[2.2]pentane core)Hidden Hazard: Thermal shock or acid catalysis can release this energy explosively.[1]
Flash Point < 60°C (Estimated)Treat as Flammable Liquid (Category 2/3) .[1]
Reactivity Aldehyde group (-CHO)Prone to oxidation; reacts with amines (Schiff base formation) and nucleophiles.[1][2]
Physical State Liquid (typically)High vapor pressure; inhalation hazard.[3][1]
The "Strain-Reactivity" Nexus

Most aldehydes are disposed of simply as flammable organics.[1] However, the spiro[2.2]pentane moiety acts as a "loaded spring." Standard disposal methods that involve acid consolidation (common in some waste bulking facilities) can rupture this spring.[1]

Mechanism of Hazard:

1
Part 3: Disposal Workflow & Decision Tree

Do not rely on "standard" lab waste protocols. Use the following logic to determine the correct disposal path.

3.1 Disposal Decision Logic (DOT Visualization)

DisposalLogicStartWaste: this compoundCheckStateIs the material pure or in solution?Start->CheckStatePurePure / Concentrated (>10%)CheckState->PureDiluteDilute Solution (<10%)CheckState->DiluteDilutionStepStep 1: Dilute immediatelySolvent: Ethyl Acetate or TolueneRatio: 1:10 minimumPure->DilutionStepCheckpHCheck Waste Stream pHDilute->CheckpHDilutionStep->CheckpHAcidStreamAcidic Waste Stream?CheckpH->AcidStreamYesNeutralStreamNeutral/Basic Organic StreamCheckpH->NeutralStreamNoStopSTOP! Do NOT Combine.Risk of Exotherm.AcidStream->StopProceedProceed to DisposalNeutralStream->ProceedFinalTag: Flammable, Toxic, AldehydeMethod: IncinerationProceed->Final

Figure 1: Decision matrix for safe disposal, prioritizing dilution and pH control.

Part 4: Step-by-Step Disposal Protocols
Protocol A: Routine Disposal (Solvent Waste)

Use this for reaction mixtures, mother liquors, or expired stock solutions.

  • Preparation:

    • Ensure the receiving waste container is High-Density Polyethylene (HDPE) or Glass .[1]

    • Verify Compatibility: Check the existing contents of the waste container. It must NOT contain concentrated acids (HCl, H₂SO₄) or strong oxidizers.[1]

  • Dilution (Crucial):

    • If the spiro-aldehyde is concentrated (>10%), dilute it 1:10 with a compatible non-protic solvent such as Ethyl Acetate , Toluene , or Dichloromethane (if halogenated waste is permitted).

    • Why? Dilution acts as a heat sink.[1] If a reaction occurs, the solvent absorbs the thermal energy, preventing runaway vaporization.

  • Transfer:

    • Pour slowly into the waste container.[1]

    • Do not funnel-lock the container (allow air displacement).[1]

  • Labeling:

    • Affix a hazardous waste label.[1]

    • Mandatory Text: "FLAMMABLE LIQUID," "TOXIC," "CONTAINS ALDEHYDES."[1]

    • Add Note: "NO ACIDS - STRAINED RING COMPOUND."

Protocol B: Spill Cleanup (Emergency)

Use this for benchtop spills.

  • Evacuate & Ventilate: Remove ignition sources immediately.

  • PPE: Butyl rubber or Silver Shield gloves are preferred.[3][1] Nitrile provides only splash protection for aldehydes.[1]

  • Absorb:

    • Do NOT use paper towels. (Aldehydes can polymerize on cellulose, generating heat; paper is also fuel).[1]

    • Use Vermiculite , Diatomaceous Earth , or Sand .[3][1][2]

  • Neutralization (Optional but Recommended for >10mL spills):

    • Cover the absorbed spill with a Sodium Bisulfite (NaHSO₃) solution or solid.[1] This forms a bisulfite adduct with the aldehyde, reducing volatility and reactivity.

  • Collection:

    • Scoop material into a sealable container (jar/bucket).[1]

    • Label as "Solid Debris contaminated with Aldehydes."[1]

    • Dispose via incineration.[1]

Part 5: Scientific Rationale & Grounding

1. Why Incineration? While chemical deactivation (oxidation to carboxylic acid) is possible, it is operationally risky for spiro[2.2]pentane derivatives.[1] Oxidation reagents (e.g., KMnO₄, Jones Reagent) are acidic or strong oxidizers, which can trigger the ring-strain release described in Part 2. High-temperature incineration (

2. The Bisulfite Adduct Strategy For spill control, sodium bisulfite is the preferred quenching agent. It reacts with the aldehyde to form a sulfonate salt (Equation 2), which is water-soluble and non-volatile. This reaction is generally less exothermic than oxidation and does not require acidic conditions that jeopardize the spiro ring [2].[1]

3. Regulatory Compliance Under RCRA (Resource Conservation and Recovery Act), this compound falls under the characteristic of Ignitability (D001) . Depending on the specific toxicity profile (often not fully characterized for niche building blocks), it should also be treated as a P-listed or U-listed analog for safety purposes, mandating "Cradle-to-Grave" tracking [3].

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • United States Environmental Protection Agency (EPA). (2024).[1] Best Management Practices for Unused Pharmaceuticals and Research Chemicals. [Link][3]

  • Wiberg, K. B. (1986).[1] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. (Contextual grounding for Spiro[2.2]pentane strain energy). [Link]

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